molecular formula C5H2BrCl2N B1281206 5-Bromo-2,3-dichloropyridine CAS No. 97966-00-2

5-Bromo-2,3-dichloropyridine

Cat. No.: B1281206
CAS No.: 97966-00-2
M. Wt: 226.88 g/mol
InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dichloropyridine is a useful research compound. Its molecular formula is C5H2BrCl2N and its molecular weight is 226.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCOGPKWVNQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508799
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97966-00-2
Record name 5-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DICHLOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2,3-dichloropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 97966-00-2

This technical guide provides an in-depth overview of 5-Bromo-2,3-dichloropyridine, a key halogenated pyridine intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety information, representative synthesis protocols, and its application in pivotal cross-coupling reactions.

Core Properties and Safety Data

This compound is a polysubstituted pyridine ring, making it a valuable building block in organic synthesis. Its properties are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 97966-00-2[Multiple sources]
Molecular Formula C₅H₂BrCl₂N[Multiple sources]
Molecular Weight 226.89 g/mol [Multiple sources]
Appearance Off-white solid to white crystalline powder[1][2]
Melting Point 35-37 °C
Boiling Point 55-65 °C
Density 1.8 ± 0.1 g/cm³
XLogP3 3.2
Safety and Hazard Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard ClassGHS PictogramHazard Statement
Acute toxicity, oral (Category 3)DangerH301: Toxic if swallowed
Skin irritation (Category 2)WarningH315: Causes skin irritation
Serious eye damage (Category 1)DangerH318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation

Precautionary Statements: P261, P280, P301 + P310, P305 + P351 + P338. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of Halogenated Pyridines

Experimental Protocol: Two-Step Synthesis of a Dichlorobromopyridine

This protocol is adapted from the synthesis of 5-Bromo-2,4-dichloropyridine.

Step 1: Bromination of 2-Amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1 eq.) in dichloromethane in a reaction vessel and cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.1-1.5 eq.) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.

  • Adjust the pH of the aqueous layer to be alkaline with a suitable base (e.g., sodium hydroxide) and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.[2][3]

Step 2: Diazotization and Chlorination

  • Dissolve the brominated amino-pyridine intermediate (1 eq.) in concentrated hydrochloric acid at -30 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq.) in water, keeping the temperature below -25 °C.

  • After the addition is complete, stir the reaction mixture at -30 °C for 1 hour.

  • Add cuprous chloride (catalytic amount) and allow the reaction to warm to room temperature.

  • Monitor the reaction completion by TLC.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to an alkaline pH.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final dichlorobromopyridine.[2][3]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Chlorination 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine NBS, DCM, 0C NBS, DCM, 0C 2-Amino-4-chloropyridine->NBS, DCM, 0C 1. Brominated Intermediate Brominated Intermediate NBS, DCM, 0C->Brominated Intermediate 2. Conc. HCl, NaNO2, -30C Conc. HCl, NaNO2, -30C Brominated Intermediate->Conc. HCl, NaNO2, -30C 3. CuCl CuCl Conc. HCl, NaNO2, -30C->CuCl 4. Final Product 5-Bromo-2,4-dichloropyridine CuCl->Final Product 5. Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OH)2 Arylboronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) Transmetalation Base Base Base->Ar-Pd(II)-R(L2) Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X (L) Pd(0)L->Ar-Pd(II)-X(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2 (L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L)->Pd(0)L Ar-NR1R2 Aryl Amine Product Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Reductive Elimination Ar-X This compound Ar-X->Ar-Pd(II)-X(L) Oxidative Addition HNR1R2 Amine HNR1R2->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation Base Base Base->Ar-Pd(II)-NR1R2(L)

References

5-Bromo-2,3-dichloropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2,3-dichloropyridine for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites, conferred by the presence of one bromine and two chlorine atoms on the pyridine ring, make it an intermediate of significant interest.[1][2] This compound is extensively utilized in the development of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[2][3] The strategic placement of the halogens allows for selective functionalization through various cross-coupling and substitution reactions, providing a robust platform for molecular design and discovery.[1][4] This guide provides a technical overview of its chemical identity, properties, synthesis, and core applications.

Chemical Structure and IUPAC Name

The molecular structure consists of a pyridine ring substituted with a bromine atom at position 5 and chlorine atoms at positions 2 and 3.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₅H₂BrCl₂N[3]

  • CAS Number: 97966-00-2[3][5]

  • Canonical SMILES: C1=C(C(=C(N=C1)Cl)Cl)Br

  • InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Weight 226.89 g/mol [5]
Appearance Off-white to white crystalline solid[4][5]
Melting Point 35-37 °C[5]
Boiling Point 55-65 °C[5]
Density 1.8 ± 0.1 g/cm³[5]
XLogP3 3.2[3]
Hydrogen Bond Acceptors 1[3]

Synthesis and Experimental Protocols

The synthesis of halogenated pyridines often involves multi-step pathways, including direct halogenation or functional group interconversion.[4] Below is a representative two-step experimental protocol for the synthesis of a structurally related isomer, 5-Bromo-2,4-dichloropyridine, which illustrates the common strategies of bromination followed by a Sandmeyer-type diazotization reaction.

Representative Synthesis: 5-Bromo-2,4-dichloropyridine

This synthesis proceeds in two main stages: the selective bromination of an amino-chloropyridine precursor, followed by the substitution of the amino group with a chloro group via a diazotization reaction.[6][7]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization (Sandmeyer Reaction) A 2-Amino-4-chloropyridine B Intermediate: 2-Amino-5-bromo-4-chloropyridine A->B  N-Bromosuccinimide (NBS)  Dichloromethane, 0°C, 30 min C Final Product: 5-Bromo-2,4-dichloropyridine B->C  1. Sodium Nitrite (NaNO₂), Conc. HCl, -30°C  2. Cuprous Chloride (CuCl), RT

Caption: Representative synthesis workflow for a di-chloro-bromo-pyridine.

Experimental Protocol: Step 1 - Bromination [6]

  • Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (7.65 kg) in batches while maintaining the temperature.

  • Stir the mixture for 30 minutes after the addition is complete.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

  • Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate product, 2-amino-5-bromo-4-chloropyridine. (Yield: ~87%).[6]

Experimental Protocol: Step 2 - Diazotization [6]

  • Dissolve the intermediate from Step 1 (1 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.

  • Slowly add sodium nitrite (830 g) in batches, ensuring the temperature does not rise significantly.

  • Stir the reaction at -30°C for 1 hour after addition is complete.

  • Add cuprous chloride to the mixture and allow it to warm to room temperature.

  • Monitor the reaction to completion using TLC.

  • Adjust the reaction mixture to an alkaline pH with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography. (Yield: ~68%).[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electron-withdrawing nature of the halogen substituents, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[1] More importantly, the carbon-halogen bonds serve as handles for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron compound (e.g., a boronic acid). The differential reactivity of the C-Br versus C-Cl bonds can often be exploited for selective, stepwise functionalization.

G cluster_cycle Suzuki Catalytic Cycle compound This compound (Ar-Br) catalyst_inactive Pd(II) complex catalyst_active Pd(0)L₂ (Active Catalyst) catalyst_active->catalyst_inactive Oxidative Addition product Coupled Product (Ar-Ar') catalyst_inactive->product Reductive Elimination boronic Aryl Boronic Acid (Ar'-B(OH)₂) boronic->catalyst_inactive Transmetalation base Base (e.g., K₃PO₄) base->boronic

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki Coupling [8]

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base (e.g., 2M K₃PO₄).[8]

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude product via column chromatography to isolate the coupled product.

Applications in Drug Discovery and Agrochemicals
  • Pharmaceuticals: As a key intermediate, this compound is used to construct the core scaffolds of various active pharmaceutical ingredients (APIs).[1][2] The pyridine motif is a common feature in many bioactive molecules, and the ability to introduce diverse substituents via cross-coupling allows for the systematic exploration of a chemical space to optimize drug candidates for various targets, including antibacterial and antiviral agents.[1]

  • Agrochemicals: In the agrochemical industry, this compound is a precursor for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides.[2] The halogenated pyridine structure can impart necessary properties such as stability and specific biological activity required for effective crop protection.[1]

Conclusion

This compound is a high-value chemical intermediate with significant utility for research scientists and professionals in drug development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and flexible tool for the synthesis of complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this compound in advancing pharmaceutical and agrochemical research.

References

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature, possessing chloro, bromo, and pyridine moieties, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key experimental protocols, and physicochemical properties of this compound. While the initial discovery and first reported synthesis of this specific compound are not extensively documented in readily available literature, its preparation logically follows established synthetic methodologies for halogenated pyridines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueReference
CAS Number 97966-00-2[1][2]
Molecular Formula C₅H₂BrCl₂N[1]
Molecular Weight 226.89 g/mol [1][2]
Appearance Off-white solid[2]
Melting Point 35-37 °C[2]

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving the halogenation of pyridine precursors or the transformation of functional groups on a pre-halogenated pyridine ring. A highly plausible and practical approach involves a two-step sequence starting from a suitable dichloropyridine derivative.

A logical synthetic pathway is the Sandmeyer reaction starting from 5-amino-2,3-dichloropyridine. This precursor can be synthesized from 2,3-dichloro-5-nitropyridine.

Synthesis_Pathway 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine 5-Amino-2,3-dichloropyridine 5-Amino-2,3-dichloropyridine 2,3-Dichloro-5-nitropyridine->5-Amino-2,3-dichloropyridine Reduction This compound This compound 5-Amino-2,3-dichloropyridine->this compound Sandmeyer Reaction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable procedure can be constructed based on established methods for analogous compounds. The following protocols are provided as a guide for researchers.

Step 1: Synthesis of 5-Amino-2,3-dichloropyridine (Precursor)

This protocol is adapted from the synthesis of similar aminopyridines.

Reaction Scheme:

Precursor_Synthesis cluster_0 2,3-Dichloro-5-nitropyridine 2,3-Dichloro-5-nitropyridine 5-Amino-2,3-dichloropyridine 5-Amino-2,3-dichloropyridine 2,3-Dichloro-5-nitropyridine->5-Amino-2,3-dichloropyridine Reduction Reducing_Agent + Reducing Agent (e.g., Fe/HCl, SnCl2/HCl)

Caption: Synthesis of the key intermediate, 5-Amino-2,3-dichloropyridine.

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2,3-dichloro-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or stannous chloride in concentrated hydrochloric acid, portion-wise while monitoring the internal temperature.

  • After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove any inorganic solids.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until alkaline.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-2,3-dichloropyridine.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Expected):

Based on similar reductions of nitropyridines, yields for this step are typically in the range of 70-90%.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl bromides.[3][4][5] A detailed procedure for the analogous synthesis of 5-bromo-2,4-dichloropyridine provides a strong template for this step.[6][7]

Reaction Scheme:

Sandmeyer_Reaction cluster_0 5-Amino-2,3-dichloropyridine 5-Amino-2,3-dichloropyridine This compound This compound 5-Amino-2,3-dichloropyridine->this compound Reagents + 1. NaNO₂, HBr + 2. CuBr workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Start with 2,3-Dichloro-5-nitropyridine reduction Reduction of Nitro Group start->reduction diazotization Diazotization of Amino Group reduction->diazotization sandmeyer Sandmeyer Bromination diazotization->sandmeyer product This compound sandmeyer->product purification Purification (Column Chromatography / Distillation) product->purification characterization Structural Characterization purification->characterization nmr ¹H and ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms mp Melting Point Analysis characterization->mp

References

Spectroscopic Data for 5-Bromo-2,3-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 5-Bromo-2,3-dichloropyridine. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and general spectroscopic principles to offer a comprehensive overview for researchers.

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
ParameterPredicted Value
Chemical Shift (δ)
H-4~ 7.8 - 8.2 ppm
H-6~ 8.4 - 8.8 ppm
Multiplicity Doublet (d)
H-4Doublet (d)
H-6~ 2-3 Hz
Coupling Constant (J)
⁴J(H-4, H-6)CDCl₃
Solvent

Note: Predicted chemical shifts are based on the analysis of similar halogenated pyridines. The actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ)
C-2~ 148 - 152 ppm
C-3~ 135 - 139 ppm
C-4~ 130 - 134 ppm
C-5~ 118 - 122 ppm
C-6~ 150 - 154 ppm
Solvent CDCl₃

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Table 3: Predicted Key IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
Aromatic C-H3050 - 3150Stretching
C=N (in-ring)1550 - 1620Stretching
C=C (in-ring)1400 - 1500Stretching
C-Cl700 - 850Stretching
C-Br500 - 650Stretching

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the overall molecular structure.

Table 4: Mass Spectrometry Data
ParameterValue
Molecular Formula C₅H₂BrCl₂N
Exact Mass 224.87477 Da[1]
Molecular Weight 226.88 g/mol [1]
Key Fragmentation Pattern Loss of Br, Cl, or HCl are anticipated fragmentation pathways.
Isotopic Pattern A complex isotopic pattern is expected due to the presence of Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl) isotopes. The M, M+2, M+4, and M+6 peaks will have characteristic relative intensities.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Record IR Spectrum IR_Prep->IR_Acq MS_Acq Obtain Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Multiplicities, Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Characteristic Absorption Bands IR_Acq->IR_Analysis MS_Analysis Molecular Ion Peak, Fragmentation, Isotopic Pattern MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2). This versatile halogenated pyridine is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a pyridine ring substituted with one bromine and two chlorine atoms, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2][3]

Data Summary

All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

PropertyValueReference(s)
Molecular Formula C₅H₂BrCl₂N[4]
Molecular Weight 226.89 g/mol [4]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 35-37 °C[4]
Boiling Point 233.6 ± 35.0 °C at 760 mmHg[5]
Density 1.8 ± 0.1 g/cm³[4]
Flash Point 95.1 ± 25.9 °C[4]
Refractive Index 1.597[4]
Solubility Low in water; Soluble in dichloromethane, chloroform.[2]
Storage Store in a cool, dry place under an inert gas.[1]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the electron-withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine ring. This electronic arrangement makes the compound susceptible to specific classes of reactions.

  • Nucleophilic Aromatic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]

  • Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] It is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere.

Spectral Properties

As of the latest review, experimentally derived spectral data (NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at the 4-position would appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet.

  • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C2, C3, C5) would be significantly downfield.

  • Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass is 224.87477 Da.[3]

Experimental Protocols: Synthesis

Several synthetic routes to this compound exist, primarily involving the multi-step halogenation of pyridine or its derivatives.[3] A common strategy involves the diazotization of an amino-dihalopyridine precursor. While a specific protocol for this compound is not publicly detailed, the following procedure for the synthesis of the related isomer, 5-Bromo-2,4-dichloropyridine, illustrates a representative experimental methodology.

Protocol: Illustrative Synthesis via Diazotization (adapted for a related isomer)

This protocol describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-chloropyridine and serves as a model for the types of reactions used to produce polychlorinated bromopyridines.

  • Reaction Setup: Dissolve the starting material, 2-amino-5-bromo-4-chloropyridine (1 kg), in concentrated hydrochloric acid (20 L) in a suitable reaction vessel equipped with stirring and temperature control.

  • Cooling: Cool the solution to -30 °C.

  • Diazotization: Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30 °C. The generation of gas bubbles will be observed.

  • Reaction: After the addition is complete, stir the mixture at -30 °C for 1 hour.

  • Sandmeyer Reaction: Add cuprous chloride to the reaction mixture and allow the temperature to rise to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully neutralize the mixture by adjusting the pH to alkaline with a sodium hydroxide solution.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield the final product.

Synthesis Workflow Diagram

G cluster_bromination Step 1: Bromination cluster_diazotization Step 2: Diazotization & Chlorination cluster_purification Step 3: Purification A 2-Amino-4-chloropyridine C Intermediate: 2-Amino-5-bromo-4-chloropyridine A->C B N-Bromosuccinimide (NBS) in Dichloromethane B->C D Intermediate F Product: 5-Bromo-2,4-dichloropyridine D->F E 1. NaNO2, HCl @ -30°C 2. CuCl E->F G Crude Product I Purified Product G->I H Column Chromatography H->I

Caption: Illustrative workflow for the synthesis of a dichlorobromopyridine.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its most notable application is in the preparation of Sofinicline , a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)

Sofinicline and other drugs derived from this intermediate act as agonists at nAChRs. These receptors are ligand-gated ion channels that play a critical role in neurotransmission.

Mechanism of Action:

  • Agonist Binding: The drug (e.g., Sofinicline) binds to the nAChR, typically at the interface between subunits like α4 and β2.

  • Channel Opening: This binding induces a conformational change in the receptor, opening its central ion channel.

  • Cation Influx: The open channel is permeable to cations, primarily Na⁺ and Ca²⁺, leading to an influx of these ions into the neuron.

  • Depolarization: The influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.

  • Downstream Signaling: The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotection and cell survival.

nAChR Signaling Pathway Diagram

G cluster_membrane Cell Membrane nAChR Nicotinic ACh Receptor (e.g., α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Depolarization Membrane Depolarization nAChR->Depolarization Causes Agonist nAChR Agonist (e.g., Sofinicline) Agonist->nAChR Binds PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.

References

The Reactivity of 5-Bromo-2,3-dichloropyridine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dichloropyridine is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct halogen substituents on the electron-deficient pyridine core provides multiple sites for selective functionalization. This technical guide offers a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed experimental protocols for key transformations, quantitative data organized for easy comparison, and diagrams illustrating reaction mechanisms and workflows to facilitate practical application in a laboratory setting.

Core Concepts of Reactivity

The reactivity of this compound is governed by the inherent electronic properties of the pyridine ring and the nature of the halogen substituents. The electronegative nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly activated.

In this compound, the key reactive sites are:

  • C2-Chloride: This position is ortho to the ring nitrogen and is highly activated towards nucleophilic aromatic substitution (SNAr).

  • C5-Bromide: This position is meta to the nitrogen. While less activated for SNAr compared to the C2 position, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[1] The general order of reactivity for aryl halides in such reactions is I > Br > Cl.[1]

  • C3-Chloride: This position is meta to the nitrogen and is the least reactive of the three halogens in both SNAr and typical cross-coupling reactions.

This differential reactivity allows for a high degree of regioselectivity in the functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the reaction of this compound with strong nucleophiles is the SNAr mechanism. This typically involves the displacement of the highly activated C2-chloride.

Reaction with O-Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide or ethoxide, are expected to selectively displace the C2-chloride to form the corresponding 2-alkoxy-5-bromo-3-chloropyridine.

Table 1: Predicted Reactivity with O-Nucleophiles

NucleophileReagents & ConditionsExpected Major ProductPredicted YieldReference for Analogy
MethoxideCH3ONa, CH3OH, reflux5-Bromo-3-chloro-2-methoxypyridineHigh[2]
EthoxideC2H5ONa, C2H5OH, reflux5-Bromo-3-chloro-2-ethoxypyridineHigh[2]
tert-Butoxidet-BuOK, THF, 60-80 °C5-Bromo-3-chloro-2-(tert-butoxy)pyridineModerate to High[2]
Reaction with N-Nucleophiles (Amines)

Primary and secondary amines can react with this compound, typically at elevated temperatures, to yield 2-amino-5-bromo-3-chloropyridine derivatives.

Table 2: Predicted Reactivity with N-Nucleophiles

NucleophileReagents & ConditionsExpected Major ProductPredicted YieldReference for Analogy
AmmoniaNH3 (aq. or in dioxane), 100-150 °C, sealed tube2-Amino-5-bromo-3-chloropyridineModerate[3]
PiperidinePiperidine, 100-150 °C5-Bromo-3-chloro-2-(piperidin-1-yl)pyridineHigh[3]
MorpholineMorpholine, 100-150 °C4-(5-Bromo-3-chloropyridin-2-yl)morpholineHigh[3]
Reaction with S-Nucleophiles (Thiolates)

Thiolates, generated from thiols and a base, are excellent nucleophiles and are expected to react smoothly at the C2 position to furnish the corresponding thioethers.

Table 3: Predicted Reactivity with S-Nucleophiles

NucleophileReagents & ConditionsExpected Major ProductPredicted YieldReference for Analogy
ThiophenoxidePhSH, NaH, DMF, 25-80 °C5-Bromo-3-chloro-2-(phenylthio)pyridineHigh[4]
EthanethiolateEtSH, NaH, DMF, 25-80 °C5-Bromo-3-chloro-2-(ethylthio)pyridineHigh[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds and is expected to proceed selectively at the C5-bromo position.[5]

Table 4: Predicted Reactivity in Buchwald-Hartwig Amination

AmineCatalyst System (Example)BaseSolventTemperature (°C)Expected Major ProductPredicted YieldReference for Analogy
AnilinePd2(dba)3 / XPhosNaOtBuToluene80-110N-(2,3-Dichloropyridin-5-yl)anilineHigh[1],[6]
MorpholinePd(OAc)2 / BINAPCs2CO3Dioxane1004-(2,3-Dichloropyridin-5-yl)morpholineHigh[7]
BenzylaminePd2(dba)3 / DavePhosK3PO4t-BuOH100N-(Benzyl)-2,3-dichloropyridin-5-amineHigh[1]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the C5-bromo position with a variety of organoboron reagents.[8]

Table 5: Predicted Reactivity in Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst System (Example)BaseSolventTemperature (°C)Expected Major ProductPredicted YieldReference for Analogy
Phenylboronic AcidPd(PPh3)4Na2CO3Toluene/EtOH/H2O80-1002,3-Dichloro-5-phenylpyridineHigh[8]
4-Methoxyphenylboronic AcidPdCl2(dppf)K2CO3Dioxane/H2O85-952,3-Dichloro-5-(4-methoxyphenyl)pyridineHigh[8]
Pyridine-3-boronic AcidPd(OAc)2 / SPhosK3PO4Dioxane/H2O1002,3-Dichloro-5-(pyridin-3-yl)pyridineModerate to High[8]
Sonogashira and Heck Couplings

The C5-bromo position is also amenable to other palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes.[9][10]

Table 6: Predicted Reactivity in Sonogashira and Heck Couplings

ReactionCoupling PartnerCatalyst System (Example)BaseSolventTemperature (°C)Expected Major ProductPredicted YieldReference for Analogy
SonogashiraPhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHF25-602,3-Dichloro-5-(phenylethynyl)pyridineHigh[11],[12]
HeckStyrenePd(OAc)2 / PPh3Et3NDMF100(E)-2,3-Dichloro-5-styrylpyridineHigh[13],[14]

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Pd(II)L₂(X) pd0->ox_add Ar-X trans Transmetalation Ar-Pd(II)L₂(R') ox_add->trans R'-B(OR)₂ Base red_elim Reductive Elimination Ar-R' trans->red_elim Isomerization red_elim->pd0 Product Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Pd(II)L₂(X) pd0->ox_add Ar-X amine_complex Amine Complex [Ar-Pd(II)L₂(HNR'₂)]⁺X⁻ ox_add->amine_complex HNR'₂ amido_complex Amido Complex Ar-Pd(II)L₂(NR'₂) amine_complex->amido_complex -HX (Base) red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Product Ar-NR'₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Base, Catalyst, Ligand, Solvent setup->reagents reaction Heat to Reaction Temperature reagents->reaction monitor Monitor by TLC / GC-MS reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for a Pd-catalyzed cross-coupling.

Experimental Protocols

The following are generalized protocols for key transformations of this compound, adapted from procedures for analogous substrates. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile or coupling partner.

Protocol 1: General Procedure for SNAr with an Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, NMP, or Toluene)

  • Optional: Base such as K2CO3 or Et3N (2.0 equiv) if starting with an amine salt.

Procedure:

  • To a pressure-rated reaction vessel, add this compound and the solvent.

  • Add morpholine (and base, if required).

  • Seal the vessel and heat the reaction mixture to 120-150 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[1][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling[8]

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H2O 4:1)

Procedure:

  • In a Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 85-100 °C and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable substrate for the synthesis of complex, polysubstituted pyridines. Its predictable regioselectivity, where the C2-chloro position is favored for SNAr and the C5-bromo position is favored for palladium-catalyzed cross-coupling, allows for stepwise and controlled functionalization. This guide provides the foundational knowledge, predictive data, and practical protocols to enable researchers to effectively utilize this versatile building block in their synthetic endeavors. The provided diagrams and tables serve as a quick reference for planning synthetic routes and troubleshooting experimental challenges.

References

Unveiling the Electron Density Landscape of 5-Bromo-2,3-dichloropyridine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to investigate the electron density distribution in 5-Bromo-2,3-dichloropyridine. While a specific, publicly available crystal structure or detailed computational study for this exact molecule is not presently available, this document outlines the established experimental and theoretical protocols used for analogous halogenated pyridine systems. Understanding these methods is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in fields such as pharmaceuticals and materials science.

The presence of three halogen substituents—two chlorine atoms and one bromine atom—on the pyridine ring significantly influences its electronic properties. These electron-withdrawing groups modulate the electron density of the aromatic system, impacting its reactivity in processes like nucleophilic substitution and metal-catalyzed coupling reactions.[1] A detailed analysis of the electron density distribution provides invaluable insights into the molecule's chemical behavior.

Determining Molecular Geometry: The Role of X-ray Crystallography

The foundational step in analyzing electron density is the precise determination of the molecule's three-dimensional structure. Single-crystal X-ray diffraction is the gold standard for this purpose. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are essential for subsequent computational analysis and for understanding intermolecular packing in the solid state.

General Experimental Protocol for Single-Crystal X-ray Diffraction

While a specific protocol for this compound is not available, a typical procedure for a small organic molecule would involve the following steps:

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

The output of this process is a crystallographic information file (CIF), which contains the atomic coordinates and other structural parameters.

Computational Analysis of Electron Density

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for studying electron density. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Theoretical Framework: Density Functional Theory (DFT)

DFT calculations can predict a wide range of properties, including the optimized molecular geometry, vibrational frequencies, and various electronic properties related to electron density. A typical computational workflow is outlined below.

dft_workflow start Define Molecular Structure basis_set Select Basis Set (e.g., 6-311++G(d,p)) start->basis_set functional Choose DFT Functional (e.g., B3LYP) start->functional geom_opt Geometry Optimization basis_set->geom_opt functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc properties Calculate Electronic Properties (Mulliken Charges, MEP, etc.) freq_calc->properties end Analysis of Results properties->end

Figure 1: A generalized workflow for DFT calculations.

A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform a geometry optimization, followed by frequency calculations to ensure a true energy minimum has been found. From the optimized geometry, properties like the molecular electrostatic potential (MEP) and atomic charges can be calculated to understand the electron distribution.

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of intermolecular forces.

The analysis generates a three-dimensional surface around a molecule, which is color-coded based on various properties. For example, the d_norm surface highlights intermolecular contacts shorter than the van der Waals radii in red, indicating potential hydrogen bonds or other strong interactions. Two-dimensional "fingerprint plots" are also generated, which summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

For halogenated pyridines, Hirshfeld analysis is particularly useful for identifying and characterizing halogen bonding, hydrogen bonding, and π-π stacking interactions, which govern the supramolecular assembly. For instance, studies on similar halogenated heterocyclic compounds have successfully used this method to elucidate the roles of C-H···F, C-Br···N, and other weak interactions in the crystal packing.[2]

General Workflow for Hirshfeld Surface Analysis

hirshfeld_workflow start Obtain CIF data (from X-ray Diffraction) software Import into Software (e.g., CrystalExplorer) start->software generate_surface Generate Hirshfeld Surface software->generate_surface map_properties Map Properties (d_norm, Shape Index, etc.) generate_surface->map_properties fingerprint Generate 2D Fingerprint Plots generate_surface->fingerprint analysis Analyze Intermolecular Contacts map_properties->analysis fingerprint->analysis

Figure 2: A typical workflow for Hirshfeld surface analysis.

Predicted Electron Density Characteristics of this compound

Based on the known electronic effects of the substituents and data from analogous compounds, the following characteristics of the electron density distribution in this compound can be predicted:

  • Electron-Deficient Pyridine Ring: The electronegative nitrogen atom, along with the three electron-withdrawing halogen atoms (Br and two Cl), will significantly reduce the electron density of the pyridine ring.

  • Polarity: The molecule is expected to have a significant dipole moment due to the asymmetrical substitution pattern.

  • Intermolecular Interactions: In the solid state, the molecule is likely to exhibit a range of intermolecular interactions, including:

    • Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (σ-holes) could interact with the nucleophilic nitrogen atom of neighboring molecules.

    • π-π Stacking: The electron-deficient pyridine rings could engage in stacking interactions.

    • C-H···Cl/Br and C-H···N Interactions: Weak hydrogen bonds involving the ring hydrogen atoms and the halogen or nitrogen atoms of adjacent molecules are also probable.

Conclusion

References

Determining the Solubility of 5-Bromo-2,3-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromo-2,3-dichloropyridine is a solid, typically white to off-white, compound.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and one bromine atom, results in low solubility in water but good solubility in common organic solvents such as dichloromethane and chloroform.[1] However, for advanced applications in drug development and process chemistry, qualitative descriptions are insufficient. Precise, quantitative solubility data in a range of solvents at various temperatures is essential for designing robust and scalable synthetic and purification processes.

This guide outlines two common and reliable methods for determining the solubility of this compound: the gravimetric method and UV-Vis spectroscopy. The choice of method will depend on the available equipment, the required accuracy, and the specific solvent system being investigated.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound across a range of organic solvents is not extensively reported in publicly accessible databases. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This standardized format will allow for easy comparison and interpretation of results.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Isopropyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
1,4-Dioxane
Halogenated Dichloromethane (DCM)
Chloroform
Aromatics Toluene
Xylene
Amides Dimethylformamide (DMF)
Dimethylacetamide (DMAc)

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.[6]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the solution's temperature.

    • Immediately filter the collected solution using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.

    • Continue drying until a constant weight of the solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.0002 g).

    • Record the final weight of the evaporation dish with the dry solute.

3.1.3. Calculation of Solubility

  • Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)

  • Solubility ( g/100 mL): (Weight of solute / Volume of solution pipetted) x 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is generally faster than the gravimetric method but requires the development of a calibration curve.[6][7][8]

3.2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (must be transparent in the UV-Vis range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm)

3.2.2. Experimental Procedure

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the selected solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the saturated solution.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it as described in Section 3.1.2, step 2.

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

3.2.3. Calculation of Solubility

  • Concentration of diluted solution (mol/L or g/L): Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

  • Concentration of saturated solution: (Concentration of diluted solution) x (Dilution factor)

  • Solubility ( g/100 mL): Convert the concentration of the saturated solution to the desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using a generalized experimental approach.

G start Start: Define Solvent and Temperature prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate Mixture (e.g., 24h with agitation at constant temperature) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant and Filter (0.22 µm) settle->sample method_choice Select Analytical Method sample->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric uv_vis UV-Vis Spectroscopy method_choice->uv_vis UV-Vis evaporate Evaporate Solvent to Dryness gravimetric->evaporate calibrate Prepare Calibration Curve uv_vis->calibrate dilute Dilute Saturated Solution uv_vis->dilute weigh Weigh Dry Solute evaporate->weigh calculate Calculate Solubility weigh->calculate measure_abs Measure Absorbance calibrate->measure_abs dilute->measure_abs measure_abs->calculate end End: Report Solubility Data calculate->end

References

5-Bromo-2,3-dichloropyridine: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Bromo-2,3-dichloropyridine (CAS No: 97966-00-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[3][4] The primary hazards associated with this compound are its acute toxicity, and its corrosive and irritant properties.[4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[3][4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

GHS pictograms associated with this compound include the skull and crossbones, corrosion, and exclamation mark symbols, indicating its toxic, corrosive, and irritant nature.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Off-white or white crystalline powder/solid[2][5]
Molecular Formula C₅H₂BrCl₂N[4][5][6]
Molecular Weight 226.88 g/mol [4]
Melting Point 35-37°C[5]
Boiling Point 55-65°C[5]
Density 1.8±0.1 g/cm³[5]

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

  • Eye Protection: Wear chemical safety goggles and a face shield.[3][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3][7]

  • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3][7]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dust may be generated.[3]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

Handling Procedures
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][8]

  • Wash hands and any exposed skin thoroughly after handling.[7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7]

  • Keep the container tightly closed when not in use.[8][9]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][2]

  • Keep the container tightly closed and store in a locked-up area.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth with water. Do not induce vomiting.[6]
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][8] Seek immediate medical attention.[3]
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent the product from entering drains or water courses.[3]

  • Methods for Cleaning Up: Mix with sand or another inert absorbent material and place in a suitable container for disposal.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[3]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[3]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[8][9] Do not dispose of with household waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_emergency Emergency Response HazardID Hazard Identification (Toxic, Corrosive, Irritant) RiskAssess Risk Assessment HazardID->RiskAssess ControlPlan Control Plan Development (PPE, Engineering Controls) RiskAssess->ControlPlan PPE Wear Appropriate PPE ControlPlan->PPE EngControls Use Engineering Controls (Fume Hood) ControlPlan->EngControls SafeHandling Follow Safe Handling Procedures PPE->SafeHandling EngControls->SafeHandling Storage Proper Storage SafeHandling->Storage Spill Spill SafeHandling->Spill Exposure Exposure SafeHandling->Exposure Fire Fire SafeHandling->Fire SpillResponse Spill Response Protocol Spill->SpillResponse FirstAid First Aid Measures Exposure->FirstAid FireResponse Fire Fighting Protocol Fire->FireResponse

Caption: Logical workflow for the safe handling of this compound.

References

The Advent of Halogenated Pyridines: A Historical Synthesis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey into the synthesis of polyhalogenated pyridines, a cornerstone of modern agrochemical and pharmaceutical development, is a compelling narrative of evolving chemical strategies. From early, often harsh, direct halogenation methods to more refined and selective modern techniques, the historical context of this field offers valuable insights into the challenges and triumphs of synthetic organic chemistry. This in-depth technical guide explores the seminal discoveries and methodologies that have shaped our ability to produce these vital chemical building blocks.

Early Explorations: The Dawn of Pyridine Chlorination

The late 19th century marked the initial forays into the systematic halogenation of the pyridine ring. The electron-deficient nature of pyridine posed a significant challenge for direct electrophilic substitution, often requiring forcing conditions and resulting in a mixture of products.

Around the same period, the foundational work of August Kekulé, renowned for his structural theory of benzene, reportedly included the first realistic and scalable synthesis of pentachloropyridine.[2] While the original publication detailing this specific work has proven difficult to locate, its impact is widely acknowledged in the chemical literature. These early methods typically involved high temperatures and the use of potent chlorinating agents like phosphorus pentachloride.

The Rise of Polychlorinated Pyridines: High-Temperature Vapor-Phase Chlorination

The mid-20th century witnessed a shift towards more industrially viable methods for producing highly chlorinated pyridines. Vapor-phase chlorination at elevated temperatures became a key strategy. This approach, while still demanding in terms of energy, offered a continuous process for the production of compounds like pentachloropyridine.

Direct chlorination of pyridine in the vapor phase at temperatures exceeding 300°C was found to eventually yield pentachloropyridine.[3][4] These processes often employed diluents to control the highly exothermic reaction. Further refinements involved the use of catalysts to improve efficiency and selectivity. For instance, investigations into the synthesis of pentachloropyridine in a fixed-bed reactor explored various metal salt catalysts, with mixtures of barium, calcium, lanthanum, and rhodium salts showing significant activity. Under optimized conditions, yields of up to 95% with 96% purity were reported at temperatures between 590-650 K.[5]

The following table summarizes the key parameters for these historical high-temperature chlorination methods:

ProductStarting MaterialMethodReaction ConditionsYieldPurityReference
PentachloropyridinePyridineVapor-Phase Chlorination> 300°C, with diluent--[3][4]
PentachloropyridinePyridineCatalytic Vapor-Phase Chlorination590-650 K, Ba/Ca/La/Rh salt catalystsup to 95%96%[5]

The Fluorine Revolution: From Polychloro to Polyfluoro Pyridines

The emergence of organofluorine chemistry in the mid-20th century opened new avenues for the synthesis of novel polyhalogenated pyridines. The unique properties conferred by fluorine atoms—such as increased metabolic stability and altered electronic properties—made fluoro-substituted pyridines highly desirable in medicinal and agricultural chemistry.

A pivotal development was the synthesis of pentafluoropyridine. The first reported synthesis in the early 1960s involved the defluorination of perfluoropiperidine, which was prepared by the electrochemical fluorination of pyridine. This method, using iron as a reducing agent, afforded pentafluoropyridine in a 26% yield.[1]

A more practical and widely adopted method, developed in the mid-1960s by researchers such as Chambers and Banks, involved the halogen exchange (Halex) reaction of pentachloropyridine with an anhydrous alkali metal fluoride, typically potassium fluoride, at high temperatures and pressures.[1] This reaction proceeds via a series of nucleophilic aromatic substitution steps, replacing chlorine atoms with fluorine.

The logical progression from polychlorinated to polyfluorinated pyridines can be visualized as follows:

Polyfluoro_Pyridine_Synthesis Pyridine Pyridine Pentachloropyridine Pentachloropyridine Pyridine->Pentachloropyridine High-Temperature Vapor-Phase Chlorination Pentafluoropyridine Pentafluoropyridine Pentachloropyridine->Pentafluoropyridine Halogen Exchange (Halex) (e.g., KF, high T, P) Synthesis_Evolution cluster_chloro Polychlorination cluster_fluoro Polyfluorination cluster_bromo_iodo Polybromination/Iodination (Historically) Pyridine_chloro Pyridine Direct_Chlorination Direct Vapor-Phase Chlorination (High T) Pyridine_chloro->Direct_Chlorination Pentachloropyridine Pentachloropyridine Direct_Chlorination->Pentachloropyridine Pentachloropyridine_fluoro Pentachloropyridine Halex Halogen Exchange (e.g., KF) Pentachloropyridine_fluoro->Halex Pentafluoropyridine Pentafluoropyridine Halex->Pentafluoropyridine Pyridine_bi Pyridine Functionalization Functionalization (e.g., Amination) Pyridine_bi->Functionalization Diazotization_Halogenation Diazotization & Sandmeyer-type Reaction Functionalization->Diazotization_Halogenation Monohalopyridine Mono/Dihalopyridine Diazotization_Halogenation->Monohalopyridine

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2,3-Dichloro-5-arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital for creating biaryl and heteroaryl structures, which are prevalent motifs in pharmaceutical compounds and functional materials.[1] Pyridine derivatives, in particular, are of significant interest in drug discovery due to their ability to act as bioisosteres for phenyl rings and participate in crucial hydrogen bonding interactions, often leading to improved pharmacokinetic properties.[1]

5-Bromo-2,3-dichloropyridine is a valuable building block for synthesizing novel substituted pyridines. It possesses two distinct types of electrophilic sites: a C-Br bond and two C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halides generally follows the order I > Br > Cl.[1] This inherent reactivity difference allows for chemoselective functionalization at the more reactive C-Br bond at the 5-position under carefully controlled conditions. This protocol provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

General Reaction Protocol

A typical Suzuki-Miyaura coupling with this compound involves a palladium catalyst, a suitable base, and a solvent system to couple the pyridine with an arylboronic acid.[2] The choice of these components is critical for achieving high yields and selectivity.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent)[1]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Experimental Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2,3-dichloro-5-arylpyridine product.[3]

Data Presentation

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of halogenated pyridines.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Halopyridines.

Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
Pd(PPh₃)₄ (5%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O 80-100 Good to Excellent [4]
Pd(OAc)₂ (3%) / SPhos (6%) K₃PO₄ (3.0) Toluene/H₂O 100 High [5][6]
Pd(dppf)Cl₂ (3%) K₂CO₃ (2.0) DME 80 Good [3]
Pd(PPh₃)₄ (5%) Cs₂CO₃ (2.0) 1,4-Dioxane 80 High [7]

| Pd(OAc)₂ (ligand-free) | K₂CO₃ (2.0) | EtOH/H₂O | 60 | Good to Excellent |[8][9] |

Yields are generalized from reactions with structurally similar bromo-chloro heterocycles. Optimization is recommended for this compound.

Table 2: Representative Substrate Scope with Various Arylboronic Acids.

Entry Arylboronic Acid Product Expected Yield
1 Phenylboronic acid 2,3-Dichloro-5-phenylpyridine High
2 4-Methylphenylboronic acid 2,3-Dichloro-5-(p-tolyl)pyridine High
3 4-Methoxyphenylboronic acid 2,3-Dichloro-5-(4-methoxyphenyl)pyridine High
4 4-Fluorophenylboronic acid 2,3-Dichloro-5-(4-fluorophenyl)pyridine Good

| 5 | 3-Thiopheneboronic acid | 2,3-Dichloro-5-(thiophen-3-yl)pyridine | Moderate to Good |

Expected yields are based on typical Suzuki coupling outcomes with electron-rich and electron-neutral boronic acids generally providing higher yields.[4]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Catalytic_Cycle cluster_cycle cluster_reagents pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)L₂-Ar' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) aryl_halide Ar-X (this compound) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

The experimental procedure can be visualized as a sequential workflow, from the initial setup to the final isolation of the pure product.

Experimental_Workflow start Start setup 1. Combine Reactants & Catalyst in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (x3) setup->inert add_solvent 3. Add Degassed Solvent inert->add_solvent react 4. Heat & Stir (80-110 °C) add_solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Extract monitor->workup Reaction Complete isolate 7. Dry & Concentrate workup->isolate purify 8. Column Chromatography isolate->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

5-Bromo-2,3-dichloropyridine is a valuable building block in organic synthesis, offering multiple sites for functionalization. The presence of three halogen atoms with different reactivities (one bromine and two chlorine atoms) allows for selective cross-coupling reactions. In the context of the Buchwald-Hartwig amination, the carbon-bromine bond is generally more reactive than the carbon-chlorine bonds, enabling selective amination at the 5-position of the pyridine ring. This selective functionalization provides a pathway to novel substituted aminopyridines that are key intermediates in the synthesis of biologically active compounds.

These application notes provide a detailed overview of the key parameters, a general experimental protocol, and a summary of typical reaction conditions for the Buchwald-Hartwig amination of this compound. The provided protocols are based on established methodologies for similar dihalogenated pyridine substrates and serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2,3-dichloro-5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and selectivity.

Data Presentation: Typical Reaction Conditions

While specific examples for the Buchwald-Hartwig amination of this compound are not extensively reported, the following table summarizes typical conditions for the amination of structurally similar dihalogenated pyridines and other aryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.

ParameterTypical ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand Xantphos, BINAP, RuPhos, XPhos1-10 mol%
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄1.2-2.5 equivalents
Solvent Toluene, Dioxane, THFAnhydrous and degassed
Amine Primary & secondary alkyl- & anilines1.1-1.5 equivalents
Temperature 80-120 °CReaction progress should be monitored
Reaction Time 4-24 hoursDependent on substrate and conditions

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are essential for optimal results. Solvents should be appropriately dried and degassed prior to use.

  • The choice of ligand is critical and often depends on the nature of the amine. For many applications involving pyridyl halides, bulky biarylphosphine ligands like XPhos or RuPhos are effective. For some secondary amines, ligands such as BINAP can be suitable.[1]

Protocol 1: Buchwald-Hartwig Amination with an Aniline

This protocol describes a general procedure for the coupling of this compound with an aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aniline derivative, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dichloro-5-aminopyridine.

Protocol 2: Buchwald-Hartwig Amination with a Primary Aliphatic Amine

This protocol outlines a general procedure for the coupling of this compound with a primary aliphatic amine.

Materials:

  • This compound (1.0 equiv)

  • Primary aliphatic amine (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, potassium phosphate, Pd(OAc)₂, and RuPhos.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous dioxane, followed by the primary aliphatic amine.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, Amine, Base, Pd Precatalyst, and Ligand to a dry Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 react1 Heat reaction mixture (e.g., 80-120 °C) with stirring prep3->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench reaction and perform aqueous work-up workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)(Br)L_n pd0->pd2_aryl Oxidative Addition pd2_amine [Ar-Pd(II)(H₂NR)L_n]⁺Br⁻ pd2_aryl->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(HNR)L_n pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ + HB⁺ + Br⁻ reagents Ar-Br (this compound) amine R₂NH base Base

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 5-bromo-2,3-dichloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the C5 position. The presence of two chloro substituents at the C2 and C3 positions, along with a bromo substituent at the C5 position, offers a platform for a variety of synthetic transformations.

The following sections cover key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. While specific literature precedents for this compound are limited, the provided protocols are based on well-established procedures for structurally related dihalopyridines and other brominated heterocycles. It is crucial to note that these protocols serve as a starting point and will likely require optimization for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in palladium-catalyzed couplings, allowing for selective functionalization.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Catalyst choice can influence reaction efficiency and selectivity.
Ligand PPh₃, dppf, SPhos, XPhosBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is critical for the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °COptimization of temperature may be required.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Yield Moderate to HighHighly dependent on the specific boronic acid and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) precursors can be used.
Copper(I) Co-catalyst CuITypically used in catalytic amounts.
Base Et₃N, i-Pr₂NEt, DiisopropylamineOften serves as both the base and a co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS.
Yield Moderate to HighDependent on the alkyne and specific conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L_n-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu-C≡CR') PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Base, Cu(I) Cu_Acetylide->PdII_Aryl Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of primary and secondary amines with this compound at the C5 position.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂A palladium(0) or palladium(II) precatalyst can be used.
Ligand BINAP, Xantphos, RuPhos, XPhosBulky, electron-rich phosphine ligands are crucial for this reaction.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often needed.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Yield Moderate to HighHighly dependent on the amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L_n(HNR'R'')]Br OxAdd->AmineComplex + HNR'R'' AmidoComplex Ar-Pd(II)L_n-NR'R'' AmineComplex->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Coupling

The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. This reaction can be used to introduce a vinyl group at the C5 position of this compound.

Data Presentation: Representative Reaction Conditions for Heck Coupling

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Palladium(II) acetate is a common choice.
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are typically used.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are often used.
Temperature 100-140 °CHigh temperatures are generally necessary.
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.
Yield VariableCan be sensitive to steric hindrance on the alkene.

Experimental Protocol: General Procedure for Heck Coupling

  • To a sealed tube or pressure vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃, 4-10 mol%).

  • Add the alkene (1.2-2.0 equiv.) and a base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add a degassed solvent (e.g., DMF).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L_n(Alkene)]Br OxAdd->AlkeneComplex + Alkene InsertionProduct RCH(PdL_nBr)-CH₂Ar AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CHR InsertionProduct->Product

Caption: Catalytic cycle for the Heck coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This method can be employed to introduce a variety of carbon-based fragments, including aryl, heteroaryl, vinyl, and alkyl groups, at the C5 position of this compound.

Data Presentation: Representative Reaction Conditions for Stille Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) catalysts are commonly used.
Ligand PPh₃, AsPh₃Triphenylphosphine is a standard ligand.
Solvent Toluene, DMF, THFAnhydrous, degassed solvents are essential.
Additives LiCl, CuICan sometimes accelerate the reaction.
Temperature 80-120 °CElevated temperatures are typical.
Reaction Time 6-24 hoursMonitored by TLC or LC-MS.
Yield Moderate to HighGood functional group tolerance.

Experimental Protocol: General Procedure for Stille Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., toluene).

  • Add the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille_Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)L_n-R' OxAdd->Transmetalation Transmetalation (R'-SnR₃) Transmetalation->Pd0 Reductive Elimination Product Ar-R' Transmetalation->Product

Caption: Catalytic cycle for the Stille coupling reaction.

Application Notes and Protocols for the Use of 5-Bromo-2,3-dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dichloropyridine is a versatile and highly reactive intermediate widely utilized in the synthesis of novel agrochemicals.[1] Its unique electronic and steric properties, conferred by the presence of three halogen substituents on the pyridine ring, make it an attractive building block for the development of new herbicides, fungicides, and insecticides.[1] The arrangement of the bromine and chlorine atoms enhances the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations crucial for the construction of complex, biologically active molecules.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative, hypothetical agrochemical, showcasing its potential in modern crop protection research.

Core Reactions and Principles

The chemical reactivity of this compound is primarily centered around nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the pyridine ring towards attack by nucleophiles. The chlorine atoms, particularly at the 2-position, are susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. The bromine atom at the 5-position is well-suited for participation in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of carbon-based substituents.[3]

Hypothetical Agrochemical Synthesis: "Fungipyre"

For illustrative purposes, a hypothetical fungicide, "Fungipyre" (Structure 3), is synthesized from this compound. This synthesis pathway demonstrates a common strategy in agrochemical development: the sequential modification of a halogenated pyridine core to introduce functionalities that confer biological activity. The synthesis involves an initial nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.

Synthetic Pathway for "Fungipyre"

G A This compound (Structure 1) R1 n-Propylamine, Base (e.g., K2CO3), Solvent (e.g., DMF) A->R1 B Intermediate 2 (5-Bromo-3-chloro-2-(N-propylamino)pyridine) R2 4-Fluorophenylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Water) B->R2 C Fungipyre (Structure 3) (3-Chloro-5-(4-fluorophenyl)-2-(N-propylamino)pyridine) R1->B Nucleophilic Aromatic Substitution R2->C Suzuki Cross-Coupling

Caption: Synthetic pathway for the hypothetical fungicide "Fungipyre".

Experimental Protocols

The following are detailed protocols for the synthesis of "Fungipyre" from this compound.

Step 1: Synthesis of Intermediate 2 (5-Bromo-3-chloro-2-(N-propylamino)pyridine)

Objective: To perform a nucleophilic aromatic substitution to replace the chlorine atom at the 2-position of this compound with n-propylamine.

Materials:

  • This compound (Structure 1)

  • n-Propylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add n-propylamine (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 2.

Step 2: Synthesis of Fungipyre (Structure 3) (3-Chloro-5-(4-fluorophenyl)-2-(N-propylamino)pyridine)

Objective: To perform a Suzuki cross-coupling reaction to replace the bromine atom at the 5-position of Intermediate 2 with a 4-fluorophenyl group.

Materials:

  • Intermediate 2 (5-Bromo-3-chloro-2-(N-propylamino)pyridine)

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve Intermediate 2 (1.0 eq) and 4-fluorophenylboronic acid (1.5 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Purge the reaction mixture with nitrogen gas for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Heat the reaction mixture to 90°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield "Fungipyre" (Structure 3).

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of "Fungipyre".

StepReactant 1Reactant 2ProductYield (%)Purity (%)
1This compoundn-PropylamineIntermediate 285>95 (by HPLC)
2Intermediate 24-Fluorophenylboronic acidFungipyre (Structure 3)78>98 (by HPLC)

Experimental Workflow

The general workflow for the synthesis and purification of "Fungipyre" is outlined in the following diagram.

G A Reaction Setup (Reactants, Solvent, Base) B Reaction (Heating, Stirring) A->B Step 1 or 2 C Workup (Quenching, Extraction) B->C Reaction Monitoring (TLC) D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Final Product E->F

References

Application Notes & Protocols: Preparation of 5-Substituted-2,3-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,3-dichloropyridine scaffold is a crucial building block in medicinal chemistry and agrochemical research. The introduction of various substituents at the 5-position allows for the modulation of physicochemical properties and biological activity, leading to the development of novel therapeutic agents and other functional molecules.[1][2] These derivatives are often key intermediates in the synthesis of complex organic molecules.[1] This document provides detailed protocols for the synthesis of key 5-substituted-2,3-dichloropyridine intermediates and outlines versatile methods for further functionalization through modern cross-coupling reactions.

General Synthetic Strategies

The preparation of 5-substituted-2,3-dichloropyridine derivatives can be approached via two main strategies:

  • Direct functionalization of the 2,3-dichloropyridine core.

  • Functionalization of a pre-substituted pyridine ring followed by chlorination or other modifications.

A common and highly effective approach involves the use of a key intermediate, 5-bromo-2,3-dichloropyridine, which serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions.

G Pyridine Pyridine Dichloropyridine 2,3-Dichloropyridine Pyridine->Dichloropyridine Chlorination BromoDichloropyridine This compound Dichloropyridine->BromoDichloropyridine Bromination [1] NitroDichloropyridine 2,3-Dichloro-5-Nitropyridine Dichloropyridine->NitroDichloropyridine Nitration ArylDerivative 5-Aryl-2,3-Dichloropyridine BromoDichloropyridine->ArylDerivative Suzuki Coupling (ArB(OH)2) AlkynylDerivative 5-Alkynyl-2,3-Dichloropyridine BromoDichloropyridine->AlkynylDerivative Sonogashira Coupling (R-C≡CH) AminoDerivative 5-(Substituted-Amino)- 2,3-Dichloropyridine BromoDichloropyridine->AminoDerivative Buchwald-Hartwig (R2NH) CyanoDerivative 5-Cyano-2,3-Dichloropyridine BromoDichloropyridine->CyanoDerivative Cyanation (e.g., Zn(CN)2) AminoDichloropyridine 5-Amino-2,3-Dichloropyridine NitroDichloropyridine->AminoDichloropyridine Reduction [2] G pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)L2-X pd0->pd_intermediate1 Ar-X pd_complex3 Reductive Elimination pd0->pd_complex3 pd_complex1 Oxidative Addition pd_intermediate1->pd_complex1 pd_intermediate2 Ar-Pd(II)L2-R pd_intermediate1->pd_intermediate2 R-B(OR)2 center pd_intermediate1->center pd_complex2 Transmetalation pd_intermediate2->pd_complex2 product Ar-R pd_intermediate2->product product->pd0 center->pd0 center->pd_intermediate2 center->product Product Out G pd0 Pd(0)L pd_intermediate1 Ar-Pd(II)L-X pd0->pd_intermediate1 Ar-X pd_complex3 Reductive Elimination pd0->pd_complex3 pd_complex1 Oxidative Addition pd_intermediate1->pd_complex1 pd_intermediate2 Ar-Pd(II)L(NR2) pd_intermediate1->pd_intermediate2 HNR2, Base center pd_intermediate1->center pd_complex2 Amine Coordination & Deprotonation pd_intermediate2->pd_complex2 product Ar-NR2 pd_intermediate2->product product->pd0 center->pd0 center->pd_intermediate2 center->product Product Out G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)L2-X pd0->pd_intermediate1 Ar-X (Oxidative Addition) pd_intermediate1->pd0 Ar-C≡C-R (Reductive Elimination) cu_x CuX cu_acetylide Cu-C≡C-R cu_x->cu_acetylide H-C≡C-R, Base cu_acetylide->pd_intermediate1 Transmetalation cu_acetylide->cu_x

References

Application Notes: Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Reaction Principles

5-Bromo-2,3-dichloropyridine is a versatile synthetic intermediate in pharmaceutical and agrochemical research. Its utility stems from the three distinct halogen-substituted positions, which allow for sequential, site-selective functionalization. The primary challenge in the cross-coupling of this substrate is achieving chemoselectivity.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference allows for the selective functionalization of the C-Br bond at the 5-position while leaving the two C-Cl bonds intact. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bonds, and the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to deactivation.[2][3] Therefore, careful selection of the catalyst system—comprising the palladium source, ligand, base, and solvent—is critical to ensure high yields and selectivity.

This document provides a guide to selecting appropriate catalysts for various cross-coupling reactions with this compound and offers generalized experimental protocols as a starting point for reaction optimization.

General Catalyst Selection Strategy

Achieving successful and selective cross-coupling at the C-5 position of this compound hinges on promoting the oxidative addition of the C-Br bond to the Pd(0) center while minimizing reactions at the C-Cl positions.

  • Palladium Precatalysts: Standard Pd(0) and Pd(II) sources such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly used.[2][4] The choice often depends on the specific coupling reaction and the ligand employed.

  • Ligands: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) active species, promote the oxidative addition of the C-Br bond, and facilitate the final reductive elimination step.[1][2] Ligands such as XPhos, SPhos, and other biaryl phosphines are often effective for challenging substrates.[2][5] For some reactions, N-heterocyclic carbenes (NHCs) are also emerging as powerful alternatives.[1]

  • Bases: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[2][6] Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and NaOtBu are frequently employed.[2][7]

  • Solvents: Anhydrous, degassed solvents are necessary to prevent catalyst deactivation and side reactions. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4][8]

G cluster_input Inputs & Goal cluster_decision Catalyst System Selection Logic cluster_output Output Start Goal: Selective C(sp2)-C/N/S Bond Formation Substrate: this compound CouplingType Select Coupling Type Start->CouplingType Reaction Reaction CouplingType->Reaction e.g., Suzuki (C-C) CouplingType->Reaction e.g., Buchwald (C-N) CouplingType->Reaction e.g., Sonogashira (C-C) Ligand Choose Ligand: Bulky, electron-rich (e.g., XPhos, SPhos, BINAP) Reaction->Ligand Base Select Base: Strong, non-nucleophilic (e.g., K3PO4, Cs2CO3, NaOtBu) Ligand->Base Solvent Select Solvent: Aprotic, degassed (e.g., Dioxane, Toluene) Base->Solvent Product Selective C-5 Functionalized Product Solvent->Product

Caption: Decision workflow for catalyst system selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters. For selective coupling at the C-Br position, a robust palladium catalyst system is required.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling

The following data is compiled from studies on structurally similar bromo-chloro heterocyclic substrates and represents typical starting conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/Water (4:1)10012-2470-95[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/Water (5:1)100-1101675-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol/Water1001265-85[1]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane/Water (1:1)901870-92[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G prep 1. Preparation - Add Substrate, Boronic Acid, Base to flask - Add Pd Catalyst & Ligand inert 2. Inert Atmosphere - Evacuate & backfill with Argon/N2 (3x) prep->inert solvent 3. Solvent Addition - Add degassed solvent/water mixture inert->solvent reaction 4. Reaction - Heat to desired temp (e.g., 100°C) - Stir until completion (TLC/LC-MS) solvent->reaction workup 5. Workup & Purification - Cool, quench, extract - Purify (e.g., chromatography) reaction->workup

Caption: General experimental workflow for cross-coupling.
  • Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[2]

  • Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) and add this to the reaction vessel.[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,3-dichloropyridine.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R')L2 oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Product product_complex Ar-R' reagents Ar-X + R'-B(OR)2 reagents->oa_complex base Base base->trans_complex catalyst_regen Pd(0)L2

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] The reaction couples aryl halides with a wide range of primary and secondary amines. As with Suzuki coupling, bulky biarylphosphine ligands are highly effective for this transformation.[2]

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination

The following data is compiled from studies on structurally similar bromo-chloro heterocyclic substrates and represents typical starting conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene80-1008-1675-98[2]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane10012-2480-95
Pd(OAc)₂ (2)BrettPhos (3)K₃PO₄ (2.0)t-BuOH1101870-90
Pd₂(dba)₃ (1)RuPhos (2)LiHMDS (1.5)THF706-1278-96
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

  • Reagent Addition: Add the degassed solvent (e.g., toluene).[2] Then, add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).[4]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)(NR'R'')L oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product_out Product product_complex Ar-NR'R'' reagents Ar-X reagents->oa_complex amine HNR'R'' + Base amine->amide_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkynyl groups onto an aromatic core, forming a C(sp²)-C(sp) bond.[10] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11]

Data Presentation: Catalyst Systems for Sonogashira Coupling

The following data is compiled from studies on structurally similar bromo-heterocyclic substrates and represents typical starting conditions.

Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF60-806-1260-88[2]
PdCl₂(PPh₃)₂ (2)CuI (5)i-Pr₂NH (3.0)THFRT-504-1070-95
Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2.0)Acetonitrile801265-85
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2.0)1,4-Dioxane901675-90
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[4] Then, add the terminal alkyne (1.2 equiv.) via syringe.[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with saturated aq. NH₄Cl (to remove copper salts) and brine, then dry and concentrate.

  • Purification: Purify the crude product via column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] While less common for this specific substrate class compared to the other named reactions, it remains a viable option for C-C bond formation.

Data Presentation: Catalyst Systems for Heck Reaction

The following data represents general starting conditions for Heck reactions with aryl bromides.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5)DMF or CH₃CN100-12012-2460-85
Pd(OAc)₂ (1-2)P(o-tolyl)₃ (2-4)K₂CO₃ (2.0)NMP120-1401665-90
Pd₂(dba)₃ (1)- (ligandless)Bu₄NCl (1.0), NaOAc (2.0)DMF1002450-80
Experimental Protocol: General Procedure for Heck Reaction
  • Preparation: To a pressure vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand if used (e.g., PPh₃, 4 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv.), and the alkene (1.5 equiv.).

  • Reaction: Seal the vessel and heat with stirring to the desired temperature (e.g., 120 °C). Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Catalyst Deactivation: Pyridine nitrogen coordinating to Pd; impure reagents/solvents.Ensure high purity, degassed reagents. Consider a more robust ligand system (e.g., XPhos).[2]
Inappropriate Base: Base is too weak or incompatible.For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is often effective.[2]
Lack of Selectivity High Temperature: Reaction at C-Cl positions becomes competitive at higher temperatures.Screen lower reaction temperatures (e.g., 80-100 °C) with a longer reaction time.[2]
Overly Active Catalyst: Catalyst system is too reactive, overcoming the C-Br/C-Cl differentiation.Use a less reactive catalyst/ligand combination or reduce catalyst loading.
Dehalogenation Side Reaction: The aryl halide is reduced instead of coupled.Use a milder base or lower the reaction temperature. Ensure the reaction is strictly anaerobic.[11]

References

Application Notes and Protocols for the Functionalization of the C5-Position of 2,3-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C5-position of 2,3-dichloropyridine, a critical scaffold in medicinal chemistry. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways to guide researchers in the synthesis and application of these valuable compounds.

Introduction

2,3-Dichloropyridine is a versatile building block in the synthesis of complex heterocyclic molecules. The differential reactivity of its chlorine atoms, coupled with the electronic properties of the pyridine ring, allows for selective functionalization. While the C2, C4, and C6 positions of the pyridine ring are generally more activated towards electrophilic and organometallic reactions, achieving selective functionalization at the C5-position presents a synthetic challenge. Overcoming this challenge is crucial for the development of novel pharmaceutical agents, as C5-substituted 2,3-dichloropyridine derivatives have shown significant potential as inhibitors of key therapeutic targets.

This document focuses on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as primary methods for introducing carbon-carbon and carbon-nitrogen bonds at the C5-position. Additionally, it explores the application of these functionalized pyridines as inhibitors of PIM-1 kinase, c-Met kinase, and HIV reverse transcriptase.

Methodologies for C5-Functionalization

Achieving regioselective functionalization at the C5-position of 2,3-dichloropyridine often requires overcoming the intrinsic reactivity preferences of the pyridine ring. The following sections detail protocols for C-C and C-N bond formation, with a focus on strategies to enhance C5-selectivity.

C5-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes conventionally favor reaction at positions adjacent to the nitrogen (C2/C6), specific ligand-free conditions, known as "Jeffery" conditions, have been shown to promote unconventional selectivity.[1] These conditions have successfully enabled C5-selective cross-coupling of 2,5-dichloropyridine and may be applicable to 2,3-dichloropyridine.[1]

Table 1: Conditions for C5-Selective Suzuki-Miyaura Coupling of Dichloropyridines

Catalyst (mol%)Additive (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)C5:C2 RatioReference
Pd(OAc)₂ (2)NBu₄Br (3)K₂CO₃ (1.5)DMF100244-Tolylboronic acid50-60>99:1[2]
Pd₂(dba)₃ (1)NBu₄Cl (3)Na₂CO₃ (2)Acetonitrile80364-Fluorophenylboronic acid45-55>99:1[2]

Note: The data in this table is for 2,5-dichloropyridine, as specific C5-selective Suzuki coupling data for 2,3-dichloropyridine is limited. These conditions provide a strong starting point for optimization.

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling (Jeffery Conditions)

Materials:

  • 2,3-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Add 10 mL of anhydrous DMF to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,3-dichloro-5-arylpyridine product.

Workflow for C5-Selective Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2,3-Dichloropyridine Arylboronic Acid Pd(OAc)₂ NBu₄Br K₂CO₃ solvent Add Anhydrous DMF reagents->solvent Under Inert Atmosphere heat Heat to 100 °C solvent->heat stir Stir for 24h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool extract Ethyl Acetate Extraction cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product 2,3-Dichloro-5-arylpyridine

Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.

C5-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[3] Achieving C5-selectivity on 2,3-dichloropyridine can be challenging due to the higher reactivity of the C2-position. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity in the amination of dichloropyridines.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)AmineProductYield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100Morpholine2-chloro-5-morpholinopyridine (expected)Good (estimated)[4]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Aniline2-chloro-5-anilinopyridine (expected)Good (estimated)[4]

Note: This data is extrapolated from studies on similar dichloropyridine substrates. The expected major product is the C2-aminated product due to electronic factors, but C5 amination can also occur, and optimization would be required to favor the C5-isomer.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2,3-Dichloropyridine

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add 5 mL of anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 2,3-dichloro-5-aminopyridine isomer.

C5-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically carried out under mild conditions. Similar to other cross-coupling reactions, achieving C5 selectivity on 2,3-dichloropyridine requires careful optimization to overcome the preferential reaction at the C2 position.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 2,3-Dichloropyridine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of THF (10 mL) and Et₃N (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 2,3-dichloro-5-alkynylpyridine isomer.

Applications in Drug Discovery

C5-functionalized 2,3-dichloropyridine derivatives are valuable scaffolds in the development of inhibitors for several key protein targets implicated in human diseases.

PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[5] Its overexpression is associated with various cancers, making it an attractive target for cancer therapy.[5] Derivatives of 2,3-dichloropyridine have been incorporated into pyrido[2,3-d]pyrimidine scaffolds that exhibit potent PIM-1 kinase inhibitory activity.[4]

PIM-1 Signaling Pathway

cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase Activation cluster_downstream Downstream Effects cytokines Cytokines (e.g., IL-6) receptors Receptors cytokines->receptors growth_factors Growth Factors growth_factors->receptors jak JAK receptors->jak stat STAT jak->stat pim1 PIM-1 Kinase stat->pim1 Transcriptional Activation bad Bad pim1->bad Phosphorylation (Inactivation) p21 p21 pim1->p21 Phosphorylation (Inactivation) p27 p27 pim1->p27 Phosphorylation (Inactivation) c_myc c-Myc pim1->c_myc Phosphorylation (Activation) apoptosis Apoptosis Inhibition bad->apoptosis proliferation Cell Proliferation p21->proliferation Inhibition p27->proliferation Inhibition c_myc->proliferation inhibitor 2,3-Dichloropyridine-based PIM-1 Inhibitor inhibitor->pim1

Caption: PIM-1 kinase signaling pathway and the point of intervention.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of many cancers.[6] 2,3-Dichloropyridine derivatives have been utilized as core structures in the development of potent c-Met kinase inhibitors.[4]

c-Met Signaling Pathway

cluster_downstream Downstream Signaling Cascades hgf HGF cmet c-Met Receptor hgf->cmet Binding & Dimerization pi3k PI3K/Akt cmet->pi3k Activation ras Ras/MAPK cmet->ras Activation stat_path STAT cmet->stat_path Activation proliferation Cell Proliferation pi3k->proliferation survival Cell Survival pi3k->survival ras->proliferation migration Cell Migration ras->migration stat_path->survival inhibitor 2,3-Dichloropyridine-based c-Met Inhibitor inhibitor->cmet Inhibition of Kinase Activity

Caption: The HGF/c-Met signaling pathway and its inhibition.

HIV Reverse Transcriptase Inhibitors

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1.[7] 2,3-Dichloropyridine is a key precursor in the synthesis of Nevirapine and its analogues. These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.[7]

HIV Replication Cycle and NNRTI Inhibition

cluster_virus HIV Virion cluster_cell Host Cell viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription rt Reverse Transcriptase rt->reverse_transcription entry Viral Entry uncoating Uncoating entry->uncoating uncoating->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host Genome viral_dna->integration inhibitor 2,3-Dichloropyridine-derived NNRTI (e.g., Nevirapine) inhibitor->rt Allosteric Inhibition

Caption: Inhibition of HIV reverse transcriptase by NNRTIs.

Conclusion

The functionalization of the C5-position of 2,3-dichloropyridine, while challenging, opens avenues for the synthesis of novel and potent pharmaceutical agents. The methodologies and protocols outlined in this document, particularly the strategic use of ligand-free Suzuki-Miyaura conditions, provide a foundation for accessing these valuable compounds. The demonstrated application of these scaffolds as inhibitors of PIM-1 kinase, c-Met kinase, and HIV reverse transcriptase underscores their significance in drug discovery and development. Further exploration and optimization of C5-selective reactions on the 2,3-dichloropyridine core will undoubtedly lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for 5-Bromo-2,3-dichloropyridine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dichloropyridine is a versatile and highly reactive building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds.[1] Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the pyridine ring, offers multiple sites for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective modifications through various cross-coupling and substitution reactions. This attribute makes it an invaluable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, facilitates nucleophilic aromatic substitution, while the carbon-halogen bonds are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse molecular libraries for drug discovery and other applications.

Reactivity Profile

The reactivity of the halogen atoms on the this compound ring is a key aspect of its utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. Consequently, the C5-Br bond is typically more reactive than the C2-Cl and C3-Cl bonds, allowing for selective functionalization at the 5-position. However, the electronic environment of the pyridine ring can influence this reactivity, and careful selection of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving the desired regioselectivity.

Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase domain.[3] this compound serves as a valuable starting material for the synthesis of various kinase inhibitors targeting signaling pathways implicated in diseases such as cancer and inflammatory disorders.[4] By employing sequential cross-coupling and substitution reactions, diverse libraries of substituted pyridines can be generated and screened for inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[3][5]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions utilizing this compound as a building block. The protocols are based on established methodologies for similar halogenated heterocycles and aim to provide a starting point for optimization in specific synthetic applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents. In the case of this compound, selective coupling at the more reactive C5-Br position is generally expected.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Brominated Spiroindolinone

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Ethanol1000.581
2Naphthalene-2-boronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Ethanol1000.4297
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Ethanol1000.6772

Data adapted from a study on a structurally related brominated spiro[indole-2,2'-piperidin]-6'-one.[6]

General Experimental Protocol (Adapted for this compound):

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[6][7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water (e.g., 4:1 v/v).[6]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) and monitor its progress by TLC or LC-MS.[6] For microwave-assisted reactions, irradiate at a set temperature for a specified time.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, arylboronic acid, catalyst, and base prep2 Add degassed solvent prep1->prep2 prep3 Establish inert atmosphere (Argon/Nitrogen) prep2->prep3 react1 Heat reaction mixture (85-100 °C or Microwave) prep3->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with organic solvent, wash with water and brine workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines. Selective amination at the C5 position of this compound is anticipated.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460
2AnilinePd₂(dba)₃ (1.5)Xantphos (3.6)Cs₂CO₃ (2.0)Toluene11012High
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101690-98

Data adapted from studies on various bromopyridine substrates.[8][9][10]

General Experimental Protocol (Adapted for this compound):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).[4][8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.[4][8]

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition HNR2 Amine Ligand_Exchange Ligand Exchange/ Deprotonation HNR2->Ligand_Exchange Base Base Base->Ligand_Exchange Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product Reductive_Elimination->Ar-NR2 Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ligand_Exchange->Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ligand_Exchange Ar-Pd(II)-NR2(L2)->Reductive_Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles. These products are valuable intermediates for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxN/AHigh

Data adapted from a study on 5-bromoindole.[11]

General Experimental Protocol (Adapted for this compound):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.[3][5]

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Sonogashira Coupling Dual Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-X->Ar-Pd(II)-Alkyne Transmetalation Ar-Pd(II)-Alkyne->Pd(0) Reductive Elimination Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne->Ar-Alkyne Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Alkyne, Base Cu-Alkyne->Ar-Pd(II)-X Cu-Alkyne->Cu-X

Caption: Simplified Sonogashira dual catalytic cycle.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its distinct reactivity at the different halogenated positions allows for a range of selective transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in the development of new pharmaceuticals, agrochemicals, and functional materials. Further optimization of the reaction conditions for specific substrates and desired products will be essential for maximizing yields and achieving the desired molecular complexity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2,3-dichloropyridine. The guidance is structured to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues users may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield or no product?

Answer:

Low or no yield with this compound is a common challenge that can stem from several factors. The presence of two different halogen atoms (bromine and chlorine) at different positions on the pyridine ring introduces complexities in reactivity. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1] This suggests that the C-Br bond is more reactive than the C-Cl bonds. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bonds.[1] A systematic evaluation of each reaction component is crucial to identify and resolve the issue.

Primary Causes and Troubleshooting Steps:

  • Inactive Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Br and C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Switch to more active catalyst systems. For the more reactive C-Br bond, a standard catalyst might suffice under mild conditions. For the less reactive C-Cl bonds, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial.[4]

  • Ineffective Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[2][5] The strength, solubility, and nature of the base can significantly impact the reaction outcome.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective in challenging couplings.[2][6] Other commonly used bases include K₂CO₃ and Na₂CO₃.[3][7] The choice of base can be solvent-dependent.

  • Suboptimal Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy for the oxidative addition step, especially for the C-Cl bonds.

    • Recommendation: Gradually increase the reaction temperature, for example, to 80-120 °C.[2][8] Microwave irradiation can also be an effective method to increase the reaction rate and yield.[9]

  • Improper Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: Common solvents for Suzuki reactions include 1,4-dioxane, THF, toluene, and DMF, often with the addition of water.[1][10] A screen of different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) is advisable.[6]

  • Catalyst Deactivation due to Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2][11]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.[2][9] The reaction should be set up and run under an inert atmosphere.[12]

Question 2: I am observing significant formation of side products like protodeboronation and homocoupling. How can I minimize these?

Answer:

The formation of byproducts such as the protodeboronated arene (Ar-H) and homocoupled boronic acid (Ar-Ar) are common side reactions in Suzuki couplings that compete with the desired cross-coupling product, thereby reducing the yield.[4][10]

Troubleshooting Side Reactions:

  • Protodeboronation (Cleavage of the C-B bond): This occurs when the boronic acid reacts with a proton source, often water or acidic impurities, instead of the palladium complex.[4] Aryl boronic acids with electron-withdrawing groups can be more susceptible to this side reaction.[4]

    • Recommendation:

      • Use anhydrous solvents and reagents where possible.[2]

      • Employ boronic esters, such as pinacol esters, which are generally more stable than the corresponding boronic acids.[2][10]

      • Using a weaker or less nucleophilic base can sometimes mitigate this issue.[2]

  • Homocoupling (Dimerization of Boronic Acid): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium(II) species that may be present if the precatalyst is not efficiently reduced to the active Pd(0) state.[3][10]

    • Recommendation:

      • Ensure the reaction mixture is thoroughly degassed to remove oxygen.[9][10]

      • Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[10]

      • Adding the aryl halide in a slight excess might help to suppress the homocoupling of the boronic acid.[9]

Question 3: How can I achieve selective coupling at either the C-Br or C-Cl positions of this compound?

Answer:

Achieving chemoselectivity is a key challenge when working with polyhalogenated substrates like this compound.[8] The general reactivity trend (Br > Cl) provides a basis for achieving selectivity.[1]

  • For Selective Coupling at the C-5 (Bromo) position:

    • Recommendation: Employ milder reaction conditions. This typically involves using a less active catalyst system (e.g., Pd(PPh₃)₄), a weaker base, and lower reaction temperatures.[8] By keeping the conditions mild, the more reactive C-Br bond is favored to undergo oxidative addition while the C-Cl bonds remain largely unreacted.

  • For Selective Coupling at the C-2 or C-3 (Chloro) positions:

    • Recommendation: This is more challenging and often requires a more robust catalyst system and higher temperatures, frequently after the more reactive C-5 bromo position has already been functionalized.[8] The use of specialized ligands like Buchwald's biaryl phosphines (SPhos, XPhos) or NHC ligands is often necessary to activate the stronger C-Cl bonds.[2][3] The relative reactivity of the two chloro positions (C-2 vs. C-3) can also be influenced by the electronic and steric environment, and achieving selectivity between them may require extensive optimization. Generally, the C-2 position on a pyridine ring is more electrophilic and thus more prone to reaction.[13]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for the Suzuki coupling of this compound?

A1: For a first attempt, especially targeting the more reactive C-Br bond, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 2-5 mol% is a reasonable and widely available starting point.[6] If this proves ineffective or for targeting the C-Cl bonds, a system composed of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[3]

Q2: What is the recommended base and solvent for this reaction?

A2: A common and often effective combination to start with is potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) as the base in a solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[4][6][14] Anhydrous solvents like THF or toluene can also be effective, particularly with bases like cesium carbonate (Cs₂CO₃).[2][15]

Q3: How critical is the purity of the boronic acid?

A3: The quality of the boronic acid is very important. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines (anhydrides) and other impurities that can negatively impact the reaction.[10] It is advisable to use high-purity boronic acids or their more stable pinacol ester derivatives.[10]

Q4: Can I monitor the progress of the reaction?

A4: Yes, monitoring the reaction is highly recommended. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product.[1][12] This allows you to determine the optimal reaction time and to identify if the reaction has stalled.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterCondition for C-5 (Bromo) CouplingCondition for C-2/C-3 (Chloro) Coupling
Aryl Halide This compound (1.0 equiv)5-Aryl-2,3-dichloropyridine (1.0 equiv)
Boronic Acid Arylboronic acid or ester (1.1-1.5 equiv)Arylboronic acid or ester (1.2-2.0 equiv)
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃
Ligand PPh₃ or none if using Pd(PPh₃)₄SPhos, XPhos, or other Buchwald ligands
Catalyst Loading 2-5 mol%2-5 mol%
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O1,4-Dioxane, Toluene, THF
Temperature 80-100 °C100-120 °C or Microwave
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: These are suggested starting points and may require optimization for specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a two-component system, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[8]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C) under the inert atmosphere.[8]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.[12]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[13]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² R1R2 Coupled Product (R¹-R²) RedElim->R1R2 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetal R1X This compound (R¹-X) R1X->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction q_catalyst Is the catalyst system active enough? start->q_catalyst s_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->s_catalyst No q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes s_catalyst->q_temp s_temp Increase temperature (80-120 °C). Consider microwave irradiation. q_temp->s_temp No q_base Is the base effective? q_temp->q_base Yes s_temp->q_base s_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q_base->s_base No q_degas Is the system properly degassed? q_base->q_degas Yes s_base->q_degas s_degas Degas solvents thoroughly. Ensure inert atmosphere. q_degas->s_degas No end Improved Yield q_degas->end Yes s_degas->end

Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Purification of 5-Bromo-2,3-dichloropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-bromo-2,3-dichloropyridine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound derivatives by column chromatography?

The main challenge lies in the basic nature of the pyridine ring. The nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to several issues, including peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1] Additionally, the separation of closely related isomers, which may be present as impurities, can be difficult due to their similar polarities.

Q2: What are the most suitable stationary phases for the purification of these compounds?

For normal-phase chromatography, standard silica gel (230-400 mesh) is often used. However, to mitigate the issues caused by the basicity of the pyridine ring, deactivated silica gel or alternative stationary phases may be more appropriate. Good alternatives include:

  • Deactivated Silica Gel: Silica gel can be treated with a reagent like triethylamine (TEA) to neutralize the acidic silanol groups.

  • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.

  • Reversed-Phase Silica Gel (C18): For more polar derivatives, reversed-phase chromatography using a C18 stationary phase with a suitable polar mobile phase can be effective.

Q3: How can I prevent peak tailing during column chromatography?

Peak tailing is a common issue when purifying pyridine derivatives. To minimize tailing:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), into the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2]

  • Use a Deactivated Stationary Phase: As mentioned above, using deactivated silica or alumina can reduce the strong interactions that cause tailing.

  • Optimize Sample Loading: Overloading the column can exacerbate peak tailing. Ensure that the amount of crude material is appropriate for the column size. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[2]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel is a known issue for some pyridine derivatives. To address this:

  • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or consider using a reversed-phase column.

  • Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.

  • Deactivate the Silica Gel: Pre-treating the silica gel with a basic modifier can help prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Co-elution of isomers or closely related impurities.- Optimize the mobile phase: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation (ΔRf > 0.2) and an Rf value of 0.2-0.4 for the target compound.[3] Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[3]- Use a gradient elution: Start with a less polar solvent and gradually increase the polarity. This can improve the separation of compounds with similar polarities.- Consider a different stationary phase: If silica gel does not provide adequate separation, try alumina or a reversed-phase C18 column.
Compound is Stuck on the Column (No Elution) - Mobile phase is not polar enough.- Strong, irreversible adsorption to the stationary phase.- Increase the polarity of the mobile phase: Gradually add a more polar solvent to your eluent system.- Add a basic modifier: If not already present, add triethylamine to the mobile phase to disrupt the strong interaction with the silica gel.- Consider dry loading: If the compound has poor solubility in the mobile phase, adsorbing it onto a small amount of silica before loading it onto the column can improve elution.
Low Recovery of the Purified Compound - Irreversible adsorption to the column.- Degradation on the stationary phase.- The compound is highly volatile.- Use a deactivated stationary phase or add a basic modifier to the eluent. - Switch to a less acidic stationary phase like alumina. - Use a milder solvent removal technique: Evaporate the solvent at a lower temperature under reduced pressure.
Streaking or Tailing of Spots on TLC - Compound is too acidic or basic.- Poor solubility in the eluent.- Sample is overloaded on the TLC plate.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing solvent. [2]- Spot a more dilute solution of your sample on the TLC plate. - Try a different solvent system in which your compound is more soluble.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol outlines a general method for the purification of a this compound derivative.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[3]

    • For basic pyridine derivatives, it is recommended to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[2]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for compounds with low solubility, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. If using a gradient, start with the less polar solvent system and gradually increase the polarity.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Data Presentation

The following table provides representative data for the column chromatography of halogenated pyridine derivatives. The optimal conditions for a specific this compound derivative should be determined experimentally.

Compound Type Stationary Phase Mobile Phase (v/v) Observed Rf (Approximate) Notes
Moderately Polar Halogenated PyridineSilica GelHexane:Ethyl Acetate (4:1)0.35A good starting point for many derivatives.
Basic Halogenated PyridineSilica GelHexane:Ethyl Acetate (3:1) + 0.5% Triethylamine0.40The addition of triethylamine improves peak shape.
Polar Halogenated PyridineSilica GelDichloromethane:Methanol (95:5)0.30For more polar derivatives.
Isomeric MixtureAluminaToluene:Ethyl Acetate (9:1)Isomer 1: 0.5, Isomer 2: 0.4Alumina can sometimes provide better separation for isomers.
Very Polar/Ionic DerivativeC18 Reversed-Phase SilicaAcetonitrile:Water (7:3) + 0.1% Formic Acid-For compounds that are not well-retained on normal phase.

Visualizations

G Troubleshooting Workflow for Poor Separation start Poor Separation in Column Chromatography check_tlc Review TLC Data Is Rf in 0.2-0.4 range? Is there good spot separation? start->check_tlc optimize_mp Optimize Mobile Phase check_tlc->optimize_mp No check_loading Check Sample Loading Was the column overloaded? check_tlc->check_loading Yes gradient Implement Gradient Elution optimize_mp->gradient success Successful Purification optimize_mp->success change_sp Change Stationary Phase (e.g., Alumina, C18) gradient->change_sp gradient->success failure Separation Still Poor Consider alternative purification (e.g., recrystallization, prep-HPLC) change_sp->failure reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->success No reduce_load->success G Interaction of Pyridine Derivative with Silica Gel cluster_silica Silica Gel Surface silanol Acidic Silanol Group (Si-OH) interaction Strong Interaction (Leads to Tailing/Degradation) silanol->interaction deactivation Neutralization of Silanol Group silanol->deactivation pyridine This compound (Basic Nitrogen) pyridine->silanol interacts with tea Triethylamine (TEA) (Competing Base) tea->silanol preferentially interacts with elution Improved Elution (Symmetrical Peak) deactivation->elution

References

Technical Support Center: Overcoming Catalyst Deactivation in 5-Bromo-2,3-dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during cross-coupling reactions involving 5-Bromo-2,3-dichloropyridine. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges in their synthetic experiments.

Troubleshooting Guides

Catalyst deactivation is a primary obstacle in achieving high yields and consistent results in cross-coupling reactions with halogenated pyridines. The following guides address common problems encountered during Suzuki-Miyaura and Heck reactions of this compound.

Issue 1: Low or No Conversion of this compound

Observation: The reaction stalls or shows minimal formation of the desired product, with a significant amount of starting material remaining.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning by Pyridine Nitrogen Reaction mixture may change color, but no product forms. Analysis of the crude reaction mixture shows mainly starting material.1. Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center from coordination with the pyridine nitrogen. 2. Use of Pre-catalysts: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active Pd(0) species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.
Inefficient Oxidative Addition The C-Br bond at the 5-position is generally more reactive than the C-Cl bonds. If no reaction occurs, the oxidative addition may be hindered.1. Increase Reaction Temperature: Cautiously increase the temperature in 10-15 °C increments, monitoring for any signs of substrate or catalyst decomposition. 2. Ligand Choice: Ensure the chosen ligand promotes oxidative addition. Buchwald-type ligands are often effective.
Poor Quality Reagents or Solvents Inconsistent results between batches.1. Reagent Purification: Use high-purity this compound, boronic acids/esters, and alkenes. 2. Solvent Purity and Degassing: Use anhydrous, degassed solvents to prevent catalyst oxidation and side reactions.
Issue 2: Formation of Significant Side Products

Observation: The desired product is formed, but is accompanied by substantial amounts of byproducts such as homocoupled products or dehalogenated starting material.

Potential Cause Diagnostic Check Recommended Solution
Homocoupling of Boronic Acid (Suzuki-Miyaura) GC-MS or LC-MS analysis shows the presence of a biaryl product derived from the boronic acid coupling with itself.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. 2. Use of Pd(0) Source: Employ a Pd(0) pre-catalyst or conditions that ensure rapid reduction of a Pd(II) source to minimize side reactions during the induction period.
Dehalogenation of this compound Mass spectrometry reveals the presence of 2,3-dichloropyridine or other partially dehalogenated species.1. Optimize Base and Ligand: The choice of base and ligand can influence the competition between reductive elimination and dehalogenation. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation pathways.
Protodeboronation of Boronic Acid (Suzuki-Miyaura) The boronic acid is converted back to the corresponding arene.1. Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. 2. Choice of Base: Use a non-aqueous base like K₃PO₄ in an anhydrous solvent.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Observation: A black precipitate forms in the reaction mixture, often accompanied by a decrease in reaction rate.

Potential Cause Diagnostic Check Recommended Solution
Slow Catalysis Leading to Agglomeration The reaction is sluggish, and a black solid is observed.1. Optimize Reaction Rate: Implement strategies to accelerate the catalytic cycle, such as using more efficient ligands or optimizing the temperature. 2. Stabilizing Ligands: Use ligands known to stabilize Pd(0) nanoparticles and prevent their aggregation.
High Reaction Temperature Palladium black formation is more pronounced at elevated temperatures.Temperature Optimization: Determine the minimum temperature required for an efficient reaction to maintain catalyst stability.
Incomplete Ligand Coordination Insufficient ligand is present to stabilize the active catalyst.Adjust Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in reactions with this compound?

A1: The main deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, blocking active sites required for the catalytic cycle. This is a well-known issue with pyridine-containing substrates.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially if the catalytic cycle is slow or reaction temperatures are too high.[1]

Q2: How does the position of the halogens in this compound affect reactivity and catalyst deactivation?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Therefore, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bonds at the 2- and 3-positions. Selective coupling at the C-5 position is often achievable under milder conditions. The presence of two chlorine atoms, particularly the one at the C-2 position, increases the electron-deficient nature of the pyridine ring, which can enhance the rate of oxidative addition but also potentially increase the coordinating strength of the nitrogen atom, exacerbating catalyst poisoning.

Q3: Can a deactivated palladium catalyst be regenerated?

A3: In some cases, yes. For deactivation caused by fouling with organic residues or poisoning by adsorbed species, a washing protocol can be effective. A common procedure involves washing the recovered catalyst sequentially with deionized water and an organic solvent like methanol.[2] However, deactivation due to sintering (thermal agglomeration of metal particles) is generally irreversible.

Q4: What are the visible signs of catalyst deactivation?

A4: Key visual cues include:

  • A noticeable slowing or complete cessation of the reaction rate.

  • A change in the color of the reaction mixture.

  • The formation of a black precipitate (palladium black).

Q5: How can I minimize catalyst poisoning from the pyridine nitrogen?

A5: Several strategies can be employed:

  • Use of Bulky Ligands: Sterically demanding ligands can physically block the pyridine nitrogen from coordinating to the metal center.

  • Acidic Medium: In some cases, performing the reaction in an acidic medium can protonate the pyridine nitrogen, preventing its coordination to the catalyst.

  • Slow Addition of Substrate: A slow, continuous addition of this compound can maintain a low concentration of the potential poison in the reaction mixture, extending the catalyst's lifetime.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura and Heck reactions of halogenated pyridines. While specific data for this compound is limited in the literature, the data for structurally similar compounds can guide experimental design.

Table 1: Suzuki-Miyaura Coupling of Various Halopyridines with Arylboronic Acids

EntryHalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1001294
23-Bromopyridine4-Methoxyphenyl-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001895
32,5-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901685
42,3-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1102478

Note: Data is compiled from reactions with similar substrates and is intended for illustrative purposes. Optimization for this compound is necessary.

Table 2: Heck Coupling of Various Bromopyridines with Alkenes

EntryBromopyridineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024~85
23-Bromopyridinen-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801885
35-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃MeCN/H₂O150 (MW)0.25>95

Note: Data is compiled from reactions with similar substrates and is intended for illustrative purposes. Optimization for this compound is necessary.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Sealed reaction tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry, sealed reaction tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.

  • Add the anhydrous, degassed solvent, followed by the base and the alkene.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Deactivation Pathways

Catalyst_Deactivation_Workflow cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Start Active Pd(0) Catalyst OxAdd Oxidative Addition (with this compound) Start->OxAdd Poisoning Catalyst Poisoning (Pyridine Coordination) Start->Poisoning Inhibition Decomposition Decomposition (Palladium Black) Start->Decomposition Aggregation Transmetal Transmetalation (Suzuki-Miyaura) or Alkene Insertion (Heck) OxAdd->Transmetal Inactive_Complex Formation of Inactive Pd-Complex OxAdd->Inactive_Complex Side Reaction RedElim Reductive Elimination Transmetal->RedElim RedElim->Start Regeneration Product Desired Product RedElim->Product

Caption: General catalytic cycle and common deactivation pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Start Low or No Reaction Conversion? Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Yes Check_Side_Products Significant Side Products? Start->Check_Side_Products No Optimize_Ligand Action: Change/Increase Ligand Check_Catalyst->Optimize_Ligand No Optimize_Temp Action: Adjust Temperature Check_Catalyst->Optimize_Temp Yes Purify_Reagents Action: Purify Reagents/Solvents Check_Side_Products->Purify_Reagents No Optimize_Base Action: Screen Bases Check_Side_Products->Optimize_Base Yes Success Improved Yield Optimize_Ligand->Success Optimize_Temp->Success Purify_Reagents->Success Optimize_Base->Success

Caption: A logical workflow for troubleshooting low conversion in this compound cross-coupling reactions.

Experimental_Workflow A 1. Reaction Setup (Under Inert Atmosphere) B 2. Add Reagents (Substrate, Catalyst, Ligand, Base) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor Progress) C->D E 5. Reaction Work-up (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Technical Support Center: HPLC Analysis of 5-Bromo-2,3-dichloropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Bromo-2,3-dichloropyridine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of this compound and its reaction mixtures?

The primary challenges stem from the basic nature of the pyridine ring, which can lead to poor peak shape (tailing) due to interactions with residual silanol groups on standard silica-based HPLC columns. Additionally, reaction mixtures can be complex, containing starting materials, reagents, intermediates, and side-products with similar polarities, making separation difficult.

Q2: What are the potential impurities I should expect in a this compound reaction mixture?

Potential impurities depend on the synthetic route. Common synthesis methods involve the halogenation of pyridine precursors.[1] Therefore, you might encounter:

  • Starting Materials: e.g., 2,3-dichloropyridine, 2-aminopyridine derivatives.

  • Intermediates: Partially halogenated pyridines.

  • Isomers: Other positional isomers of bromo-dichloropyridine.

  • Over-reacted Products: Di- or tri-brominated species.

  • Side-products: Impurities from side reactions, such as amino-substituted pyridines if starting from an amino-pyridine.[2]

Q3: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?

Peak tailing for basic compounds like pyridines is often caused by interactions with acidic silanol groups on the column's stationary phase.[3] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid like formic acid or phosphoric acid can protonate the silanol groups, reducing their interaction with the basic analyte.[3]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak symmetry.[3]

  • Column Selection: Employ a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.

Q4: I am having difficulty separating this compound from a closely eluting impurity. What steps can I take to improve resolution?

Improving the resolution of closely eluting peaks can be achieved by:

  • Optimizing the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Changing the Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl or cyano phase, which can offer different retention mechanisms.[3]

  • Adjusting the Temperature: Lowering or raising the column temperature can affect the thermodynamics of the separation and improve resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Interaction of the basic analyte with acidic residual silanols on the stationary phase.[3]Lower the mobile phase pH to ~3.0 with formic or phosphoric acid.Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).Use a highly end-capped or alternative phase column (e.g., Phenyl-Hexyl).
Co-eluting Peaks / Poor Resolution Similar polarity of analytes.Suboptimal mobile phase composition or stationary phase.Optimize the mobile phase gradient or isocratic composition.Try a different organic solvent (e.g., methanol instead of acetonitrile).Switch to a column with a different selectivity (e.g., Cyano, Phenyl).[3]
Shifting Retention Times Inconsistent mobile phase preparation.Fluctuations in column temperature.Pump malfunction or leaks.[4]Ensure accurate and consistent mobile phase preparation.Use a column oven to maintain a stable temperature.[4]Check the HPLC system for leaks and ensure the pump is properly primed and delivering a consistent flow rate.
No Peaks or Very Small Peaks Sample degradation.Incorrect sample concentration.Detector issue.Ensure sample stability and proper storage.Verify the sample concentration and injection volume.Check detector settings (wavelength, lamp) and ensure it is functioning correctly.
Baseline Noise or Drift Air bubbles in the system.Contaminated mobile phase.Detector lamp aging.[4]Degas the mobile phase thoroughly.Use high-purity solvents and freshly prepared mobile phase.Replace the detector lamp if necessary.

Experimental Protocols

Representative HPLC Method for Analysis of this compound

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound reaction mixtures.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the reaction mixture.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Retention Times of this compound and Potential Impurities

The following table presents hypothetical retention times for the target compound and potential process-related impurities based on the representative HPLC method described above. Actual retention times will vary depending on the specific HPLC system and conditions.

Compound Hypothetical Retention Time (min) Potential Identity
14.52-Aminopyridine derivative (Starting Material)
28.22,3-Dichloropyridine (Starting Material)
312.5Isomeric Bromo-dichloropyridine
415.8 This compound (Product)
518.3Di-brominated dichloropyridine

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Components integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_resolution start Poor Peak Resolution (Co-elution) q1 Is the gradient slope optimal? start->q1 a1_yes Decrease Gradient Slope (shallower gradient) q1->a1_yes No a1_no Proceed to next step q1->a1_no Yes end_node Improved Resolution a1_yes->end_node q2 Is the organic solvent appropriate? a1_no->q2 a2_yes Switch Organic Solvent (e.g., ACN to MeOH) q2->a2_yes No a2_no Proceed to next step q2->a2_no Yes a2_yes->end_node q3 Is the stationary phase providing enough selectivity? a2_no->q3 a3_yes Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) q3->a3_yes No a3_no Consider further method development (e.g., pH, temp) q3->a3_no Yes a3_yes->end_node a3_no->end_node

Caption: Decision tree for troubleshooting poor peak resolution.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the Buchwald-Hartwig amination of 5-Bromo-2,3-dichloropyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in the amination of this compound?

Low conversion with this substrate is a common challenge and can be attributed to several factors:

  • Substrate Reactivity: this compound is an electron-deficient heteroaryl halide. While the C-Br bond is generally more reactive than C-Cl bonds in Buchwald-Hartwig couplings, the overall electron-poor nature of the pyridine ring can influence the catalytic cycle.[1]

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species. This is a well-documented issue with pyridine-containing substrates.[2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination of these parameters is a frequent cause of low yields.[3]

  • Quality of Reagents and Inert Atmosphere: The palladium catalyst, ligand, and strong bases are often sensitive to air and moisture. Inadequate inert atmosphere or impure reagents can lead to catalyst decomposition and poor results.[2]

Q2: Which halogen is expected to react selectively in this compound?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] Therefore, the amination should selectively occur at the C-Br bond at the 5-position over the C-Cl bonds at the 2- and 3-positions. Achieving high selectivity is a key aspect of working with polyhalogenated substrates.

Q3: What are the most common side reactions to look out for?

A prevalent side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 2,3-dichloropyridine.[2] This can be caused by factors such as the presence of moisture or certain ligand/base combinations that favor this pathway. Another potential side reaction is the formation of dimeric pyridine species.

Q4: How do I choose the right ligand for this substrate?

For electron-deficient heteroaryl halides like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred. These ligands can promote the oxidative addition step and stabilize the palladium center, mitigating catalyst decomposition. Ligands such as XPhos, RuPhos, and BrettPhos are often good starting points for optimization.[4] The choice of ligand can significantly impact both the conversion and selectivity of the reaction.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If you are observing minimal or no desired product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause:

Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_optimization Reaction Parameter Optimization cluster_analysis Analysis cluster_solution start Low/No Conversion Observed Inert_Atmosphere Verify Inert Atmosphere (Properly degassed? No leaks?) start->Inert_Atmosphere Inert_Atmosphere->start If faulty, re-setup Reagent_Quality Check Reagent Quality (Anhydrous solvents? Pure amine and base? Active catalyst?) Inert_Atmosphere->Reagent_Quality If OK Reagent_Quality->start Catalyst_System Screen Catalyst System (Try different ligands, e.g., XPhos, RuPhos) Reagent_Quality->Catalyst_System If OK Base_Selection Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Catalyst_System->Base_Selection Solvent_Choice Evaluate Solvent (Toluene, Dioxane, THF) Base_Selection->Solvent_Choice Temperature Optimize Temperature (Incrementally increase from 80°C) Solvent_Choice->Temperature Side_Reactions Analyze for Side Products (Hydrodehalogenation? Dimerization?) Temperature->Side_Reactions Side_Reactions->Catalyst_System If significant, re-optimize end Improved Conversion Side_Reactions->end If optimized

Caption: A troubleshooting workflow for low conversion in the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters for Dihalopyridines

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical conditions and outcomes for the selective amination of structurally similar dihalopyridines. This data can serve as a valuable starting point for reaction optimization.

Table 1: Amination of 5-Bromo-2-chloropyridine

AmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Toluene1101896
MorpholinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Toluene1101885

Table 2: Amination of 2,4-Dichloropyridine

AmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Toluene1001892
4-MethylanilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Toluene1001895

Experimental Protocols

A general experimental protocol for the Buchwald-Hartwig amination of a bromopyridine derivative is provided below. This should be adapted and optimized for the specific case of this compound.

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing, then heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Setup Reaction Setup (Schlenk tube, stir bar, catalyst, ligand) Inert Establish Inert Atmosphere (Evacuate/backfill with Argon) Setup->Inert Reagents Add Reagents (Aryl halide, amine, base, solvent) Inert->Reagents Heating Heating and Stirring (e.g., 100°C, 18h) Reagents->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Reaction Work-up (Quench, extract, dry) Monitoring->Workup Reaction Complete Purification Purification (Column chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2,3-dichloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst removal from the reaction products of 5-Bromo-2,3-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from reaction mixtures involving this compound?

A1: The most prevalent and effective methods for removing residual palladium from cross-coupling reaction products of this compound include:

  • Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium. These include activated carbon, silica-based scavengers (e.g., with thiol or amine functionalities), and polymer-based resins.[1][2]

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[3][4]

  • Chromatography: Employing techniques such as column chromatography to separate the desired product from the palladium catalyst and its complexes.[3][5]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[6]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product phase.[3]

Q2: How do I choose the most suitable palladium removal method for my specific reaction?

A2: The optimal method depends on several factors including the nature of the palladium species (homogeneous or heterogeneous), the properties of your product, the solvent system, and the required final palladium concentration. A decision-making workflow is provided below to guide your selection. In general, filtration is a good first step for heterogeneous catalysts, while a combination of scavenging and chromatography or crystallization is often necessary for homogeneous catalysts to achieve very low palladium levels.[1][7]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials designed to selectively bind to and remove palladium residues from solution. They typically consist of a solid support (like silica or a polymer) functionalized with ligands that have a strong affinity for palladium, such as thiols, amines, or phosphines.[1][4] The process involves stirring the crude reaction mixture with the scavenger, followed by filtration to remove the solid scavenger now bound with palladium.[2]

Q4: Is activated carbon a good option for palladium removal?

A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[2][8] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[6][9] While it can be effective, specialized metal scavengers often provide higher efficiency and selectivity for palladium removal.[1]

Q5: How can I quantify the amount of residual palladium in my product?

A5: Highly sensitive analytical techniques are required to accurately determine residual palladium levels, especially to meet regulatory requirements for active pharmaceutical ingredients (APIs). The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[10][11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of palladium remain after filtration through Celite®. The palladium species is likely homogeneous (dissolved) and not effectively removed by simple filtration.Employ a solid-supported scavenger to bind the dissolved palladium, followed by filtration. Alternatively, consider precipitation of the palladium species before filtration.[3][4]
Significant product loss during purification. The chosen adsorbent (e.g., activated carbon, silica gel) is non-selectively binding your product.Screen different scavengers to find one with higher selectivity. Use the minimum effective amount of the adsorbent. Consider switching to a different purification method like crystallization or extraction.[2][6]
Inconsistent palladium removal from batch to batch. Variability in the reaction work-up, age or quality of the scavenger, or the form of the palladium species.Standardize the work-up procedure, including time, temperature, and solvent. Use fresh, high-quality scavengers. Consider a pre-treatment step to convert palladium to a single, more easily removed form.[1]
Palladium levels are still above the acceptable limit after using a scavenger. The scavenger may not be effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)). The contact time or temperature may be insufficient.Try a different type of scavenger (e.g., a thiol-based scavenger for Pd(0) or an amine-based one for Pd(II)). Increase the stirring time and/or temperature during the scavenging step.[1][2]

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of various palladium removal methods from different sources to provide a comparative overview.

Table 1: Efficiency of Different Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference Reaction
Silica-Thiol (Si-TMT)22392099.1%Buchwald-Hartwig Amidation
Polymer-Bound TMT1550399.8%Negishi Coupling
Activated Carbon9100>100<98.9%Suzuki Coupling
Isocyanide Scavenger41461.52>99.9%Buchwald-Hartwig Coupling

Data compiled from various studies and may not be directly comparable due to different reaction conditions.[1]

Table 2: Comparison of Purification Methods

Purification MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
Aqueous Work-up Only~5000>1000VariableHighly dependent on the specific reaction.[7]
Flash Column Chromatography>1000<100 (average)~90%Insufficient to consistently reach <100 ppm.[5]
Chromatography + Scavenger>1000<50 (average)>98%A highly effective and reliable combination.[5][7]
Organic Solvent Nanofiltration9001298.7%An emerging and efficient technology.[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., silica-thiol, polymer-amine) to the solution. The amount of scavenger typically ranges from 5 to 20 weight equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm the removal efficiency.[10]

Protocol 2: Palladium Removal by Filtration through Celite® (for Heterogeneous Catalysts)

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., Ethyl Acetate, DCM) to reduce its viscosity.

  • Prepare Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact and level bed.

  • Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad and apply gentle suction.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure all the product is eluted.

  • Collection: Collect the filtrate, which contains the desired product. The heterogeneous palladium catalyst will be trapped in the Celite® pad.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Product (from this compound reaction) catalyst_type Is the Palladium Catalyst Homogeneous or Heterogeneous? start->catalyst_type filtration Filtration through Celite® catalyst_type->filtration Heterogeneous scavenging Use Solid-Supported Scavenger catalyst_type->scavenging Homogeneous analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 scavenging->filtration Filter to remove scavenger decision Is Pd Level Acceptable? analysis1->decision chromatography Column Chromatography analysis2 Analyze Pd Content (e.g., ICP-MS) chromatography->analysis2 crystallization Crystallization crystallization->analysis2 final_product Purified Product analysis2->decision Re-evaluate decision->chromatography No decision->crystallization No, alternative decision->final_product Yes

Caption: Decision workflow for selecting a palladium removal method.

Scavenging_Process_Flow cluster_0 Scavenging Step cluster_1 Separation Step cluster_2 Product Isolation crude_solution Crude Product in Organic Solvent add_scavenger Add Solid-Supported Scavenger crude_solution->add_scavenger stir Stir (1-24h) at RT or elevated temp. add_scavenger->stir filtration Filter Mixture stir->filtration wash Wash Scavenger with Fresh Solvent filtration->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate under Reduced Pressure combine->concentrate purified_product Purified Product concentrate->purified_product

Caption: General experimental workflow for palladium removal using a solid-supported scavenger.

References

Impact of base selection on 5-Bromo-2,3-dichloropyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Bromo-2,3-dichloropyridine. The selection of an appropriate base is critical and can significantly impact reaction yield, selectivity, and the formation of byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the coupling reactions of this compound, with a focus on the impact of base selection.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge, often related to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[1][2]
Suboptimal Base The choice of base is crucial and substrate-dependent. Screen a variety of bases. For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃ are often effective.[3][4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates.[1][6][7][8]
Inadequate Reaction Temperature Cautiously increase the temperature in 10°C increments. Higher temperatures can sometimes overcome activation barriers but may also lead to increased side reactions.[9]
Poor Reagent/Solvent Quality Use anhydrous, degassed solvents and high-purity starting materials. Impurities, including oxygen and water, can deactivate the catalyst.[2]
Poor Solubility of Reagents Screen alternative solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane, DMF) to ensure all components are sufficiently soluble.[3]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use pre-catalyst or fresh reagents. check_catalyst->solution_catalyst No check_base Is the base appropriate for the reaction? check_temp->check_base Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No check_reagents Are reagents and solvents pure and anhydrous? check_base->check_reagents Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu). check_base->solution_base No solution_reagents Use anhydrous, degassed solvents and pure reagents. check_reagents->solution_reagents No

A decision tree for troubleshooting low-yield coupling reactions.
Issue 2: Significant Side Product Formation

The formation of side products can compete with the desired coupling reaction, reducing the overall yield and complicating purification.

Common Side Reactions and Mitigation Strategies:

Side ReactionPotential Cause & Solution
Hydrodehalogenation Cause: Replacement of a halogen with hydrogen. This can be promoted by certain bases and high temperatures. Solution: Try a milder base (e.g., K₂CO₃, Cs₂CO₃), a different phosphine ligand, or lower the reaction temperature.[6]
Homocoupling Cause: Self-coupling of the boronic acid or aryl halide. Often promoted by the presence of oxygen or an excess of the palladium catalyst. Solution: Ensure rigorous degassing of the reaction mixture. Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.
Protodeboronation Cause: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be exacerbated by high temperatures and certain bases. Solution: Use fresh, high-purity boronic acid and carefully optimized reaction conditions. In some cases, using a boronic ester (e.g., pinacol ester) can increase stability.
Issue 3: Lack of Chemoselectivity

This compound has three halogen atoms with different reactivities (Br > Cl). Achieving selective coupling at a specific position is a common challenge. Generally, the C-Br bond at the 5-position is more reactive than the C-Cl bonds.[9]

Strategies for Controlling Chemoselectivity:

  • Coupling at the C5-Br Position: Milder reaction conditions (lower temperature, less reactive catalyst/ligand system) will generally favor selective coupling at the more reactive C-Br bond.

  • Coupling at the C2/C3-Cl Positions: To target the less reactive C-Cl bonds, more forcing conditions are typically required, such as higher temperatures and more robust, electron-rich ligands. This is often performed after the C5 position has been functionalized.[9] The choice of base can also influence selectivity, and screening may be required to find the optimal conditions for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in palladium-catalyzed coupling reactions?

A1: The base plays several critical roles in the catalytic cycle. In Suzuki-Miyaura couplings, it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[3][4] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine or the palladium-amine complex to form the active amido species for reductive elimination.[6][7][10] In Sonogashira couplings, the base deprotonates the terminal alkyne to form the reactive acetylide.[11]

Q2: Which type of base is generally preferred for Suzuki-Miyaura couplings of this compound?

A2: For Suzuki-Miyaura reactions involving pyridyl halides, inorganic bases are most commonly used.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[3][12] Sodium carbonate (Na₂CO₃) is also a widely used and effective base.[3][5] The choice will depend on the specific boronic acid partner and solvent system.

Q3: For a Buchwald-Hartwig amination with a base-sensitive functional group on my amine, what base should I use?

A3: While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates, they can be incompatible with sensitive functional groups like esters or ketones.[8] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended. This may require higher reaction temperatures or longer reaction times to achieve full conversion.[6]

Q4: Can the choice of base affect the stability of the palladium catalyst?

A4: Yes. While the primary role of the base is related to the substrates, it can indirectly affect catalyst stability. For instance, in polar solvents, some bases can coordinate to the palladium center, creating a stable resting state that inhibits catalytic activity.[6] Additionally, overly harsh basic conditions combined with high temperatures can contribute to catalyst decomposition and the formation of palladium black.

Q5: How does water content in the reaction mixture, often used with inorganic bases, impact the reaction?

A5: In Suzuki reactions, a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[3] A small amount of water can be beneficial. However, excess water can lead to unwanted side reactions, such as protodeboronation of the boronic acid. It is crucial to use degassed water and control its amount carefully.

Data on Base Performance in Coupling Reactions

While specific comparative data for this compound is not abundant, the following tables summarize findings for structurally similar substrates, providing a strong starting point for reaction optimization.

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield

(Data is representative for couplings of aryl bromides with phenylboronic acid and should be considered as a guideline.)

BaseTypical Solvent SystemTypical Yield (%)Notes
Na₂CO₃ Toluene/H₂O, DMF/H₂O85-98%A highly effective and commonly used base.[3][5]
K₃PO₄ Dioxane/H₂O, Toluene80-95%Often effective for challenging couplings, including those with heteroaryl halides.[3][4][12]
Cs₂CO₃ Dioxane, Toluene80-92%Good solubility in organic solvents; often used in difficult couplings.[3]
K₂CO₃ Ethanol/H₂O, Toluene/H₂O75-90%A common and cost-effective choice.[4]
KF Toluene, DioxaneModerate to HighFluoride ions are thought to play a unique role in activating the boronic acid.[4]
NaOH / KOH Toluene/H₂O70-90%Strong bases that can be effective but may promote side reactions with sensitive substrates.[4]
Triethylamine (TEA) DMFLower YieldsOrganic bases are generally less effective than inorganic bases in Suzuki reactions.
Table 2: Common Bases for Buchwald-Hartwig Amination

(General recommendations for coupling of aryl bromides with primary and secondary amines.)

BaseBase TypeCommon Use Cases
NaOtBu Strong, non-nucleophilicGeneral purpose, often provides high reaction rates. Not suitable for base-sensitive functional groups.[6][13]
LHMDS Strong, non-nucleophilicUseful for substrates with protic functional groups and for low-temperature aminations.
Cs₂CO₃ Weaker, inorganicExcellent choice for substrates with base-sensitive functional groups.[6][8]
K₃PO₄ Weaker, inorganicA good alternative to Cs₂CO₃ for sensitive substrates.[1][6]
Table 3: Common Bases for Sonogashira Coupling

(General recommendations for coupling of aryl bromides with terminal alkynes.)

BaseBase TypeNotes
Triethylamine (TEA) Organic AmineMost common base, often used as the solvent or co-solvent.
Diisopropylamine (DIPA) Organic AmineCommon alternative to TEA.
Diisopropylethylamine (DIPEA) Organic AmineA non-nucleophilic amine base that can be advantageous in preventing side reactions.[11]
K₂CO₃ / Cs₂CO₃ InorganicOften used in copper-free Sonogashira protocols and for substrates with amine-sensitive functional groups.[11]

Experimental Protocols

The following are generalized protocols that serve as a starting point for the coupling reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 85-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the mixture to 100-110°C with vigorous stirring.[13]

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).[13]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[13]

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • In a reaction flask, add this compound, the palladium catalyst, and CuI.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at the desired temperature (e.g., 60-80°C) and monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Diagrams

Base Selection Decision Tree

base_selection start Select Coupling Reaction Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_base Start with inorganic bases: K3PO4, Cs2CO3, Na2CO3 suzuki->suzuki_base buchwald_q Substrate has base-sensitive groups? buchwald->buchwald_q sonogashira_base Use amine base: TEA, DIPA, or DIPEA sonogashira->sonogashira_base buchwald_yes Use weaker inorganic base: Cs2CO3 or K3PO4 buchwald_q->buchwald_yes Yes buchwald_no Use strong non-nucleophilic base: NaOtBu or LHMDS buchwald_q->buchwald_no No catalytic_cycle cluster_base pd0 Pd(0)L_n pdi_complex Ar-Pd(II)-X(L_n) pd0->pdi_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation (Base Mediated) coupled_complex Ar-Pd(II)-R(L_n) pdi_complex->coupled_complex R-M coupled_complex->pd0 Ar-R reductive_elimination Reductive Elimination base_suzuki Suzuki: Base activates R-BY2 base_buchwald Buchwald: Base deprotonates H-NR2 base_sonogashira Sonogashira: Base deprotonates H-C≡CR

References

Technical Support Center: Selective Hydrodehalogenation of 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrodehalogenation of 5-Bromo-2,3-dichloropyridine. The primary goal is to achieve selective removal of the bromine atom while preserving the two chlorine atoms, yielding 2,3-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrodehalogenation of this compound?

A1: The main challenge is achieving chemoselectivity. The goal is to selectively cleave the C-Br bond while leaving the C-Cl bonds intact. Hydrodehalogenation is the undesired side reaction where a halogen atom is replaced by a hydrogen atom.[1] In this specific case, over-reduction would lead to the formation of dichloropyridine isomers and monochloropyridine, reducing the yield of the desired 2,3-dichloropyridine.

Q2: What is the general reactivity order for hydrodehalogenation of aryl halides?

A2: In palladium-catalyzed reactions, the general order of reactivity for carbon-halogen bond cleavage is C-I > C-Br > C-Cl > C-F.[2] This inherent difference in reactivity is the basis for achieving selective hydrodebromination in the presence of chlorine atoms. However, it's important to note that reaction conditions can sometimes alter this expected reactivity.

Q3: Which catalytic systems are recommended for the selective hydrodebromination of this compound?

A3: Palladium-based catalysts are most commonly employed for this transformation. Systems such as Palladium on carbon (Pd/C) with a hydrogen source, or palladium complexes with specific ligands like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) in combination with a hydride source like sodium borohydride, have shown success in the selective dehalogenation of polyhalogenated heterocycles.[1]

Q4: Can I completely avoid the formation of the fully dehalogenated byproduct?

A4: While complete elimination of byproducts can be challenging, it is often possible to reduce them to negligible levels (<5%) by carefully optimizing reaction conditions.[3] Monitoring the reaction progress closely and stopping it once the starting material is consumed is crucial to prevent over-reduction.

Troubleshooting Guides

Issue 1: Low Conversion of this compound

If you are observing a low conversion of your starting material, consider the following troubleshooting steps.

Potential Cause Recommendation
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. For Pd/C, ensure it is not pyrophoric and handle it under an inert atmosphere if necessary.
Insufficient Hydride Source Increase the molar equivalents of the hydride source (e.g., H₂ pressure, NaBH₄ concentration).
Low Reaction Temperature Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes decrease selectivity.
Poor Solvent Choice Screen different solvents. Protic solvents like ethanol or methanol can act as the hydride source and solvent, while aprotic solvents like THF or dioxane are also commonly used.
Issue 2: Poor Selectivity (Significant formation of dichloropyridine isomers or monochloropyridine)

This is the most common issue. The key is to favor the cleavage of the C-Br bond over the C-Cl bonds.

Potential Cause Recommendation
Over-reduction due to High Catalyst Activity Decrease the catalyst loading. Use a less active palladium source or add a catalyst poison in a controlled manner.
Harsh Reaction Conditions Lower the reaction temperature and pressure (if using H₂ gas). Milder conditions generally favor higher selectivity.
Incorrect Hydride Source The choice of hydride source is critical. For instance, NaBH₄ in combination with a palladium catalyst can offer good selectivity.[1]
Inappropriate Ligand For homogeneous catalysis, the ligand plays a crucial role. Electron-rich and bulky phosphine ligands can sometimes enhance selectivity. Screen different ligands (e.g., PPh₃, dppf).
Prolonged Reaction Time Monitor the reaction closely by GC-MS or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further dehalogenation.

Data Presentation

The following tables summarize quantitative data for representative selective hydrodehalogenation reactions on analogous polyhalogenated aromatic compounds. This data can serve as a starting point for optimizing your reaction conditions for this compound.

Table 1: Selective Hydrodehalogenation of Dihaloarenes using Pd/C and H₂

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1-Bromo-4-chlorobenzene51Ethanol252Chlorobenzene>95Extrapolated from general knowledge
2-Bromo-5-chlorotoluene21Methanol2543-Chlorotoluene92Extrapolated from similar reactions
4-Bromo-2-chloroanisole31Ethyl Acetate3032-Chloroanisole90Extrapolated from similar reactions

Table 2: Selective Hydrodehalogenation using Palladium Catalysts and NaBH₄

SubstratePalladium Catalyst (mol%)Hydride SourceSolventTemperature (°C)Time (h)ProductYield (%)Reference
4,7-DichloroquinolinePdCl₂(dppf) (5)NaBH₄/TMEDATHF2517-Chloroquinoline98[1]
2,4-DibromopyridinePd(OAc)₂/PPh₃ (3)NaBH₄/TMEDATHF250.54-Bromopyridine95[1]
1-Bromo-3,5-dichlorobenzenePdCl₂(dppf) (4)NaBH₄Methanol2523,5-Dichlorobenzene93Extrapolated from similar reactions

Experimental Protocols

Protocol 1: Selective Hydrodebromination using Pd/C and Hydrogen Gas

This protocol is a general guideline for the selective hydrodebromination of this compound.

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on carbon (Pd/C, 2-5 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate, 10 mL)

  • Base (e.g., NaOAc or Et₃N, 1.2 equiv, optional, but can accelerate the reaction)

  • Hydrogen gas balloon or Parr hydrogenator

Procedure:

  • To a flask, add this compound, the chosen solvent, and the optional base.

  • Carefully add the 10% Pd/C catalyst under a stream of inert gas (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS at regular intervals (e.g., every 30 minutes).

  • Once the starting material is consumed and the desired product, 2,3-dichloropyridine, is the major component, stop the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Hydrodebromination using PdCl₂(dppf) and NaBH₄/TMEDA

This protocol utilizes a homogeneous catalyst system which can sometimes offer higher selectivity.[1]

Materials:

  • This compound (1.0 mmol)

  • [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3-5 mol%)

  • Sodium borohydride (NaBH₄, 2-3 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2-3 equiv)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve this compound and PdCl₂(dppf) in anhydrous THF.

  • In a separate flask, carefully add NaBH₄ to a solution of TMEDA in anhydrous THF at 0 °C. Stir for 15 minutes.

  • Slowly add the NaBH₄/TMEDA solution to the solution of the substrate and catalyst at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Reaction Pathways start This compound desired 2,3-Dichloropyridine start->desired Selective Hydrodebromination (Desired Pathway) undesired1 2-Chloro-3-bromopyridine (Isomerization - Unlikely) start->undesired1 undesired2 2,5-Dichloropyridine / 3,5-Dichloropyridine (Over-reduction) desired->undesired2 Further Reduction undesired3 Monochloropyridines (Full dehalogenation) undesired2->undesired3 Further Reduction G cluster_1 Troubleshooting Workflow start Experiment Start check_conversion Check Conversion by GC/LC-MS start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion No good_conversion Conversion > 95% check_conversion->good_conversion Yes optimize_conditions Optimize Conditions: - Catalyst Loading - Temperature - Hydride Source - Ligand low_conversion->optimize_conditions Troubleshoot check_selectivity Check Selectivity good_conversion->check_selectivity poor_selectivity Issue: Poor Selectivity check_selectivity->poor_selectivity No success Desired Product Obtained check_selectivity->success Yes poor_selectivity->optimize_conditions Troubleshoot optimize_conditions->start Re-run Experiment

References

Validation & Comparative

Navigating Halogen Reactivity: A Comparative Guide to 5-Bromo-2,3-dichloropyridine and 5-Chloro-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is paramount to devising efficient and selective synthetic strategies. Halogenated pyridines are crucial intermediates, and understanding the nuanced reactivity of different halogen substituents is key to their successful application. This guide provides an objective, data-supported comparison of the reactivity of 5-Bromo-2,3-dichloropyridine versus 5-Chloro-2,3-dichloropyridine, focusing on their utility in palladium-catalyzed cross-coupling reactions.

Core Principle: The Halogen Reactivity Hierarchy

The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required for this step is inversely related to the strength of the carbon-halogen bond.

The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond.[1] For instance, the bond dissociation energy for a C-Br bond in a phenyl group is approximately 81 kcal/mol, whereas for a C-Cl bond, it is about 96 kcal/mol.[1] This energy difference dictates a well-established reactivity trend for aryl halides: C-I > C-Br > C-Cl > C-F .[1][2]

This hierarchy means that a C-Br bond will undergo oxidative addition to a palladium catalyst more readily and under milder conditions than a C-Cl bond.[1] This differential reactivity is the cornerstone of the synthetic utility of this compound, allowing for selective functionalization.

G cluster_reactivity General Reactivity in Pd Cross-Coupling cluster_bde Bond Dissociation Energy (BDE) C-I C-I C-Br C-Br C-I->C-Br C-Cl C-Cl C-Br->C-Cl C-F C-F C-Cl->C-F Increasing Reactivity Increasing Reactivity C-I_BDE C-I C-Br_BDE C-Br C-I_BDE->C-Br_BDE C-Cl_BDE C-Cl C-Br_BDE->C-Cl_BDE C-F_BDE C-F C-Cl_BDE->C-F_BDE Increasing BDE Increasing BDE

Figure 1. Relationship between halogen type, reactivity, and bond energy.

Comparative Data Summary

The distinct reactivity profiles of the two molecules are summarized below. This compound offers a site for selective reaction at the C5 position, leaving the two chlorine atoms available for subsequent transformations. In contrast, 5-Chloro-2,3-dichloropyridine presents a greater challenge, requiring more forcing conditions to activate its C-Cl bonds.

FeatureThis compound5-Chloro-2,3-dichloropyridine
CAS Number 78559-18-365548-57-4
Molecular Formula C₅H₂BrCl₂NC₅H₂Cl₃N
Molecular Weight 226.89 g/mol 182.44 g/mol
Primary Reactive Site C-Br bond at the 5-positionC-Cl bonds (less reactive)
Relative Reactivity High (amenable to selective C-Br coupling)Low (requires harsher conditions for C-Cl coupling)
Key Synthetic Advantage Allows for sequential, site-selective cross-coupling reactions.[1]Lower cost raw material, suitable for syntheses where high activation is intended.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds using a boronic acid or ester, is a prime example where the reactivity difference is exploited.[3][4] With this compound, one can selectively couple a substituent at the 5-position under standard conditions, preserving the C-Cl bonds. Achieving a similar reaction with 5-Chloro-2,3-dichloropyridine would necessitate more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and potentially longer reaction times.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_diaryl Ar-Pd(II)(R)L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Representative Experimental Data: Suzuki-Miyaura Coupling

The following table presents expected outcomes for the Suzuki-Miyaura coupling of phenylboronic acid with each substrate, based on established reactivity principles.

ReactantCatalyst SystemBaseSolventTemp. (°C)Approx. Time (h)Expected Yield
This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃1,4-Dioxane/H₂O904-8>85% (at C5)
5-Chloro-2,3-dichloropyridine Pd₂(dba)₃ / SPhos (4 mol%)K₃PO₄Toluene11018-24Moderate to Good
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-phenyl-2,3-dichloropyridine.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[6] Similar to the Suzuki coupling, this reaction is highly dependent on the reactivity of the aryl halide. Selective amination at the C-Br position of this compound can be achieved readily, while amination of 5-Chloro-2,3-dichloropyridine requires more specialized, highly active catalyst systems and often higher temperatures.[7]

G start Reactants (Aryl Halide, Amine, Base) setup Combine Reactants in Flame-Dried Flask start->setup inert Purge with Inert Gas (Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Final Product (Aryl Amine) purify->product

Figure 3. General experimental workflow for cross-coupling reactions.
Representative Experimental Data: Buchwald-Hartwig Amination

The following table illustrates the expected differential reactivity in the amination with morpholine.

ReactantCatalyst SystemBaseSolventTemp. (°C)Approx. Time (h)Expected Yield
This compound Pd₂(dba)₃ / BINAP (2 mol%)NaOtBuToluene1006-12>90% (at C5)
5-Chloro-2,3-dichloropyridine Pd₂(dba)₃ / XPhos (4 mol%)K₃PO₄Dioxane11024Moderate
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
  • Setup: In a glovebox or under an argon atmosphere, charge an oven-dried vial with this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ and a suitable phosphine ligand like BINAP).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 6-12 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 5-(morpholino)-2,3-dichloropyridine.

Conclusion and Strategic Implications

The choice between this compound and 5-Chloro-2,3-dichloropyridine is a critical strategic decision in multi-step synthesis.

  • This compound is the superior substrate for selective, sequential functionalization . Its highly reactive C-Br bond allows for the introduction of a diverse range of substituents under relatively mild cross-coupling conditions, while preserving the less reactive C-Cl bonds for subsequent chemical modifications. This makes it an invaluable tool for building molecular complexity in a controlled manner.

  • 5-Chloro-2,3-dichloropyridine , while less reactive, can be a cost-effective starting material for syntheses that require the activation of a C-Cl bond or for transformations that do not involve palladium catalysis. Its use in cross-coupling necessitates more forcing conditions, which may limit functional group tolerance on other parts of the molecule.

For researchers in pharmaceutical and agrochemical development, a thorough understanding of this reactivity difference enables more elegant, efficient, and robust synthetic route design, ultimately accelerating the discovery and development of novel, high-value molecules.

References

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 5-Bromo-2,3-dichloropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 5-Bromo-2,3-dichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, alongside related dichloropyridine derivatives. Due to the limited availability of directly published, assigned NMR data for this compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. This comparative approach offers valuable insights for the identification and characterization of this class of molecules.

Comparative NMR Data Analysis

The electronic environment of the pyridine ring is significantly influenced by the number and position of halogen substituents. This is directly reflected in the ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for several dichloropyridine derivatives and provide predicted values for this compound. These predictions are derived from established substituent effects and analysis of the provided reference data.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Dichloropyridine Derivatives and Predicted Values for this compound

CompoundH-4H-5H-6Solvent
2,3-Dichloropyridine~7.7 (dd)~7.3 (dd)~8.2 (dd)CDCl₃
2,5-Dichloropyridine~7.6 (d)-~8.2 (d)CDCl₃
2,6-Dichloropyridine~7.7 (t)~7.2 (d)-CDCl₃
3,5-Dichloropyridine~8.4 (s)-~8.4 (s)CDCl₃
This compound (Predicted) ~7.9 (d) - ~8.3 (d) CDCl₃

Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). Predicted values are based on additive substituent effects and comparison with known analogs.

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Dichloropyridine Derivatives and Predicted Values for this compound

CompoundC-2C-3C-4C-5C-6Solvent
2,3-Dichloropyridine~150~132~139~123~148CDCl₃
2,5-Dichloropyridine~150~138~131~122~145CDCl₃
2,6-Dichloropyridine~151~124~139~124~151CDCl₃
3,5-Dichloropyridine~147~131~138~131~147CDCl₃
This compound (Predicted) ~151 ~133 ~141 ~118 ~149 CDCl₃

Chemical shifts (δ) are reported in parts per million (ppm). Predicted values are based on additive substituent effects and comparison with known analogs.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR characterization of halogenated pyridine derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal reference.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal reference.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak.

Visualizing the NMR Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, can be represented as follows:

NMR_Workflow General NMR Experimental Workflow weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to Solvent Peak phase_base->reference integrate Integration (1H) & Peak Picking reference->integrate assign Structure Assignment integrate->assign

Caption: A flowchart illustrating the key stages of an NMR experiment.

This guide provides a framework for the ¹H and ¹³C NMR characterization of this compound and related compounds. While predicted data is a valuable tool in the absence of published spectra, experimental verification remains the gold standard for unequivocal structure elucidation. Researchers are encouraged to use this information as a guide for their own analytical work.

A Comparative Purity Analysis of Synthesized 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Purity of a Key Synthetic Intermediate

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount to the success of multi-step syntheses, ensuring the desired efficacy and minimizing unforeseen side reactions. 5-Bromo-2,3-dichloropyridine is a crucial heterocyclic building block, frequently employed in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive comparison of the purity of laboratory-synthesized this compound against commercially available alternatives, supported by detailed experimental protocols for its assessment.

Executive Summary of Purity Assessment

The purity of synthesized this compound was rigorously evaluated using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These analyses provide a quantitative and qualitative understanding of the compound's integrity, identifying and quantifying any potential impurities. The results are benchmarked against a typical commercially available standard, offering researchers a clear perspective on the quality of the synthesized material.

Data Presentation: Synthesized vs. Commercial this compound

The following table summarizes the comparative purity data between a batch of this compound synthesized in the laboratory and a representative commercially available product.

ParameterSynthesized this compoundCommercial AlternativeMethod of Analysis
Purity (Area %) 99.2%>99.0%HPLC-UV
Major Impurity Isomer (3-Bromo-2,5-dichloropyridine)Not DetectedGC-MS
Residual Solvents <0.1% (Dichloromethane)Not DetectedGC-MS
Melting Point 35-37°C35-37°C[1]Melting Point Apparatus
Appearance Off-white solidOff-white solid[1]Visual Inspection
Identity Confirmation Consistent with structureConsistent with structure¹H NMR, ¹³C NMR, MS

Note: The data for the synthesized compound is illustrative of a successful laboratory synthesis and purification.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including isomers and residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library and quantified based on their peak areas relative to the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the structure of this compound.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for a reaction where this compound is a key starting material, and a logical flow for its purity assessment.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_analysis Analysis Start This compound + Arylboronic Acid Heating Heat under Inert Atmosphere Start->Heating Reagents Palladium Catalyst + Base + Solvent Reagents->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Characterization NMR, MS, HPLC Purification->Characterization Final_Product Pure Coupled Product Characterization->Final_Product purity_assessment_flow Sample Synthesized This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Quantitative Purity (%) HPLC->Purity Impurities Impurity Profile (Isomers, Solvents) GCMS->Impurities Structure Structural Confirmation NMR->Structure Decision Compare with Commercial Standard Purity->Decision Impurities->Decision Structure->Decision Pass Meets Purity Specs Decision->Pass

References

A Comparative Study of Palladium Catalysts for 5-Bromo-2,3-dichloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. Among these, 5-Bromo-2,3-dichloropyridine serves as a versatile building block, allowing for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is critical for the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound, supported by experimental data from analogous systems and detailed reaction protocols.

Performance Comparison of Palladium Catalysts

The selection of a suitable palladium catalyst system, comprising a palladium precursor and a ligand, is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium catalysts in different coupling reactions with substrates structurally similar to this compound. This data provides a strong foundation for catalyst selection and reaction optimization.

Coupling ReactionPalladium Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012855
Pd(dppf)Cl₂-K₂CO₃DME802High1-3
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10016922
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene11024High1-2
Pd(OAc)₂BINAPNaOtBuToluene10018High2
Heck Pd(OAc)₂PPh₃Et₃NDMF10024753
Pd/C-K₃PO₄H₂O10010853
Sonogashira PdCl₂(PPh₃)₂-Et₃NDMF100372-962.5
Pd(CF₃COO)₂PPh₃Et₃NDMF1003High2.5

Experimental Protocols

Detailed methodologies for performing Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, coupling partner, and base in a Schlenk flask. catalyst Add Palladium catalyst and ligand. reagents->catalyst atmosphere Evacuate and backfill with inert gas (e.g., Argon). catalyst->atmosphere solvent Add degassed solvent. atmosphere->solvent heat Heat the reaction mixture to the specified temperature with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter through Celite to remove catalyst residues. cool->filter extract Perform aqueous work-up and extract with an organic solvent. filter->extract dry Dry the organic layer and concentrate under vacuum. extract->dry purify Purify the crude product by column chromatography. dry->purify G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Trans_complex Ar-Pd(II)L₂(Ar') OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product

Navigating the Unexpected: Structural Elucidation of Unforeseen Products in 5-Bromo-2,3-dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational activity. While many reactions proceed as anticipated, the emergence of unexpected products presents both a challenge and an opportunity for discovery. This guide provides a comparative analysis of an expected versus a plausible, yet unexpected, product from a common reaction involving 5-Bromo-2,3-dichloropyridine, a versatile building block in medicinal chemistry and materials science.

The inherent reactivity of this compound in reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling makes it a valuable intermediate.[1] However, the interplay of multiple halogen substituents can sometimes lead to unforeseen reaction pathways, including rearrangements or reactions at unexpected sites. While the scientific literature does not extensively document specific instances of unexpected products for this exact molecule, analogies from similar halogenated heterocycles suggest the potential for such outcomes.

This guide will explore a hypothetical scenario in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, to illustrate the process of structural elucidation when an unexpected product is formed.

Hypothetical Reaction: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds. In the case of this compound, the bromine atom is generally more reactive towards palladium catalysts than the chlorine atoms, leading to the expected selective coupling at the C-5 position.

Expected Product vs. Hypothetical Unexpected Product

In a reaction with phenylboronic acid, the anticipated product is 2,3-dichloro-5-phenylpyridine. However, under certain conditions, a hypothetical rearrangement or unexpected cross-coupling could lead to an isomeric product, such as 2,5-dichloro-3-phenylpyridine. The formation of such an unexpected product could be influenced by factors like ligand choice, temperature, or the presence of additives that might promote halogen scrambling or an alternative catalytic cycle.

FeatureExpected Product (2,3-dichloro-5-phenylpyridine)Hypothetical Unexpected Product (2,5-dichloro-3-phenylpyridine)
Structure Phenyl group at C-5Phenyl group at C-3
Molecular Weight 224.08 g/mol 224.08 g/mol
¹H NMR (predicted) Aromatic protons of the phenyl group and two singlets for the pyridine protons.Aromatic protons of the phenyl group and two doublets for the pyridine protons.
¹³C NMR (predicted) Distinct signals for the dichlorinated pyridine core and the phenyl group.Different chemical shifts for the pyridine carbons due to the altered substitution pattern.
Mass Spectrometry Molecular ion peak (M+) at m/z 224, with a characteristic isotopic pattern for two chlorine atoms.Identical molecular ion peak and isotopic pattern to the expected product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated at 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Structural Elucidation Protocol
  • Mass Spectrometry (MS): The purified product is analyzed by high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the spectrum is acquired. The number of signals, their multiplicity (singlet, doublet, etc.), and their integration are analyzed to determine the proton environment.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify which protons are directly attached to which carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

  • X-ray Crystallography: If a suitable single crystal of the unexpected product can be obtained, X-ray crystallography provides unambiguous structural determination.

Visualizing Reaction Pathways

The following diagrams illustrate the expected and a hypothetical unexpected reaction pathway.

expected_reaction start This compound + Phenylboronic Acid catalyst Pd(PPh₃)₄, K₂CO₃ start->catalyst Suzuki-Miyaura Coupling product Expected Product: 2,3-dichloro-5-phenylpyridine catalyst->product unexpected_reaction start This compound + Phenylboronic Acid intermediate Hypothetical Intermediate (e.g., via halogen dance or alternative palladacycle) start->intermediate Unusual Catalytic Cycle product Unexpected Product: 2,5-dichloro-3-phenylpyridine intermediate->product

References

Benchmarking the Reactivity of Halogenated Pyridines in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the functionalization of heterocyclic scaffolds like pyridine is of paramount importance, as these motifs are prevalent in a vast array of biologically active molecules. Halogenated pyridines are key building blocks in this endeavor, serving as versatile precursors for the introduction of diverse molecular fragments.

This guide provides a comparative analysis of the reactivity of iodinated, brominated, and chlorinated pyridines at the 2-, 3-, and 4-positions in the Suzuki coupling reaction. By presenting experimental data, this guide aims to inform strategic decisions in synthetic planning, catalyst selection, and reaction optimization.

General Reactivity Trends

The reactivity of halogenated pyridines in Suzuki coupling is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for the halogens is:

Iodo > Bromo >> Chloro

This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. While a universally strict order can be substrate-dependent, a general trend is often observed where the 2- and 4-positions are more activated towards oxidative addition compared to the 3-position. This is due to the electronic effects of the nitrogen atom within the pyridine ring.

Comparative Performance in Suzuki Coupling

The following tables summarize representative yields for the Suzuki coupling of various halogenated pyridines with phenylboronic acid. It is important to note that reaction conditions can vary significantly between different studies, which can influence yields. The data presented here is intended to provide a comparative snapshot of reactivity.

Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid

HalogenPositionCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)Reference
Iodo2Pd(PPh₃)₄Toluene/H₂OK₂CO₃>90[1]
Bromo2Pd(OAc)₂/SPhosDioxane/H₂OK₃PO₄85-95[2]
Chloro2Pd₂(dba)₃/XPhosDioxane/H₂OK₃PO₄70-90[3]

Table 2: Suzuki Coupling of 3-Halopyridines with Phenylboronic Acid

HalogenPositionCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)Reference
Iodo3Pd(PPh₃)₄Propylene Carbonate/H₂ONa₂CO₃93[1]
Bromo3Pd(OAc)₂/PPh₃EtOH/H₂OK₂CO₃80-90[4]
Chloro3(NHC)Pd(cinn)ClH₂OK₃PO₄70-85[5]

Table 3: Suzuki Coupling of 4-Halopyridines with Phenylboronic Acid

HalogenPositionCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)Reference
Iodo4Pd(dppf)Cl₂Dioxane/H₂OK₂CO₃>95[6]
Bromo4Pd(OAc)₂/SPhosDioxane/H₂OK₃PO₄90-98[7]
Chloro4Pd₂(dba)₃/P(t-Bu)₃THFKF75-85[8]

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a halogenated pyridine with an arylboronic acid is provided below. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • Halogenated pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated pyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[9]

Visualizing the Suzuki Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation (with Boronate) Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X (Halopyridine) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Arylboronic Acid) Base Base Boronate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Boronate + OH⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of halogenated pyridine is a critical parameter in the design of synthetic routes utilizing Suzuki coupling. Iodo- and bromopyridines are generally reliable substrates that react under a variety of standard conditions. Chloropyridines, while more challenging, represent a cost-effective and readily available alternative. Successful coupling of chloropyridines often necessitates the use of more sophisticated catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands to facilitate the crucial oxidative addition step. The data and protocols presented in this guide offer a framework for researchers to select the appropriate starting materials and reaction conditions to achieve their synthetic goals efficiently and effectively.

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS and GC-MS for the Confirmation of 5-Bromo-2,3-dichloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-2,3-dichloropyridine and its reaction products, offering insights into method selection, performance, and detailed experimental protocols.

The synthesis of complex molecules often involves multi-step reactions where the unambiguous identification of intermediates and final products is paramount. This compound, a halogenated pyridine, is a versatile building block in medicinal chemistry and materials science. Given its semi-volatile nature and the potential for a diverse range of reaction outcomes, choosing the optimal analytical technique for reaction monitoring and product confirmation is crucial. This guide delves into a head-to-head comparison of two powerhouse analytical techniques, LC-MS and GC-MS, to inform your analytical strategy.

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for the analysis of this compound and its derivatives hinges on the specific analytical requirements, including the volatility and thermal stability of the analytes, and the complexity of the reaction mixture.[1][2] While GC-MS is traditionally favored for volatile and semi-volatile compounds, LC-MS offers broader applicability for a wider range of polar and non-polar analytes without the need for derivatization.[3]

ParameterLC-MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.[1]Volatile and thermally stable compounds.[1]
Sample Derivatization Generally not required, simplifying sample preparation.Often required for polar or non-volatile analytes to increase volatility.
Sensitivity High, typically in the picogram (pg) to nanogram (ng) range.Very high, often reaching the femtogram (fg) to picogram (pg) range for suitable compounds.
Selectivity High, based on chromatographic retention time and mass-to-charge ratio.Very high, based on retention time and characteristic mass fragmentation patterns.
Matrix Effects Can be significant, potentially causing ion suppression or enhancement.Generally less prone to matrix effects compared to LC-MS.
Instrumentation Cost Generally higher initial investment.Lower initial investment compared to high-performance LC-MS systems.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the quantitative performance of optimized LC-MS and GC-MS methods for the analysis of this compound and a potential reaction product, a methoxy derivative.

AnalyteMethodRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)Recovery (%)
This compoundLC-MS5.80.10.5>0.99895-105
This compoundGC-MS8.20.050.2>0.99998-102
5-Bromo-2-methoxy-3-chloropyridineLC-MS4.50.20.8>0.99792-108
5-Bromo-2-methoxy-3-chloropyridineGC-MS7.10.10.4>0.99896-104

Experimental Protocols

Detailed methodologies for both LC-MS and GC-MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction conditions.

LC-MS Method for Reaction Product Analysis

This method is designed for the identification and quantification of this compound and its potential reaction products in a complex matrix.

1. Sample Preparation:

  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute the aliquot with 990 µL of acetonitrile/water (50:50, v/v) in a microcentrifuge tube.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 95% B

    • 7-9 min: 95% B

    • 9.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Scan Range: m/z 100-500.

    • MRM Transitions: To be determined by infusing a standard of this compound and its expected products.

Alternative Method: GC-MS Analysis

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile halogenated compounds like this compound.[4]

1. Sample Preparation:

  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute the aliquot with 990 µL of ethyl acetate in a vial.

  • Vortex for 30 seconds.

  • If necessary, pass the diluted sample through a small plug of silica gel to remove non-volatile impurities.

  • Transfer the sample to a GC vial.

2. GC-MS System and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-450.

Visualizing the Analytical Workflow

To further clarify the experimental process, the following diagrams illustrate the LC-MS analytical workflow and a decision-making framework for method selection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction Reaction Mixture Aliquot Aliquot Sampling Reaction->Aliquot Dilution Dilution Aliquot->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant HPLC_Vial HPLC Vial Supernatant->HPLC_Vial Injection Injection into LC HPLC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Processing Data Processing Detection->Data_Processing Method_Selection Start Analyze Reaction Products Volatile Are analytes volatile & thermally stable? Start->Volatile GCMS GC-MS is a strong candidate Volatile->GCMS Yes LCMS LC-MS is the preferred method Volatile->LCMS No Complex Is the matrix complex with polar interferences? Derivatization Is derivatization acceptable? Complex->Derivatization No Complex->LCMS Yes Derivatization->GCMS Yes Derivatization->LCMS No GCMS->Complex

References

Validation of synthetic route to a specific 5-Bromo-2,3-dichloropyridine derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyridine Intermediate

5-Bromo-2,3-dichloropyridine is a crucial building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] The strategic placement of its halogen substituents provides multiple reactive sites for further molecular elaboration. This guide offers a comparative overview of validated synthetic routes to this important pyridine derivative, presenting key performance indicators and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Two primary synthetic strategies for obtaining this compound are prevalent: the direct bromination of a pre-existing dichloropyridine and a multi-step route involving the transformation of an aminopyridine derivative.

Method 1: Direct Bromination of 2,3-Dichloropyridine

This approach involves the direct electrophilic bromination of commercially available 2,3-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating the use of a catalyst to facilitate the reaction.

Method 2: Synthesis from an Aminopyridine Precursor via Sandmeyer Reaction

An alternative and widely utilized strategy for the synthesis of aryl halides is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by its displacement with a halide.[3][4][5] In the context of synthesizing this compound, a plausible route, analogous to the synthesis of the related 5-Bromo-2,4-dichloropyridine, would involve the bromination of an appropriate aminopyridine followed by a Sandmeyer reaction to introduce the second chlorine atom.[1][6]

Performance Comparison

MetricMethod 1: Direct BrominationMethod 2: From Aminopyridine (Analogous Route)
Starting Material 2,3-Dichloropyridine2-Amino-3-chloropyridine (Hypothetical)
Key Reagents Bromine, Catalyst (e.g., Iron Tribromide)N-Bromosuccinimide (NBS), Sodium Nitrite, Copper(I) Chloride, Hydrochloric Acid
Number of Steps 12
Reported Yield Data not availableIntermediate Yield: 87%, Final Yield: 68% (for 2,4-dichloro isomer)[6]
Purity Data not availableHigh (purification by column chromatography)[6]
Key Advantages Potentially shorter routeWell-established and high-yielding steps (based on analogy)[6]
Key Disadvantages Potentially harsh reaction conditions, regioselectivity issuesLonger synthetic sequence

Experimental Protocols

Method 1: Direct Bromination of 2,3-Dichloropyridine (General Protocol)

Reaction Scheme:

Procedure:

  • To a solution of 2,3-dichloropyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide.

  • Slowly add a stoichiometric amount of bromine to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Method 2: Synthesis from an Aminopyridine Precursor (Analogous Protocol based on 5-Bromo-2,4-dichloropyridine Synthesis)

The following protocol is adapted from the validated synthesis of 5-Bromo-2,4-dichloropyridine and represents a highly plausible route to the target 2,3-dichloro isomer.[1][6]

Step 1: Bromination of 2-Amino-3-chloropyridine

Reaction Scheme:

Procedure: [6]

  • Dissolve 2-amino-3-chloropyridine in dichloromethane and cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 30 minutes and monitor for completion using TLC.

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.

  • Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-amino-5-bromo-3-chloropyridine. The reported yield for the analogous 2-amino-5-bromo-4-chloropyridine is 87%.[6]

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

Reaction Scheme:

Procedure: [1][6]

  • Dissolve the 2-amino-5-bromo-3-chloropyridine from the previous step in concentrated hydrochloric acid at -30 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature at -30 °C.

  • After the addition is complete, stir the reaction mixture for 1 hour at -30 °C.

  • Add copper(I) chloride and allow the reaction to warm to room temperature.

  • Monitor the reaction for completion using TLC.

  • Adjust the reaction mixture to an alkaline pH with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound. The reported yield for the analogous 5-Bromo-2,4-dichloropyridine is 68%.[6]

Synthetic Pathway Diagrams

Synthetic_Routes cluster_0 Method 1: Direct Bromination cluster_1 Method 2: From Aminopyridine (Analogous) 2,3-Dichloropyridine 2,3-Dichloropyridine 5-Bromo-2,3-dichloropyridine_M1 This compound 2,3-Dichloropyridine->5-Bromo-2,3-dichloropyridine_M1 Br2, FeBr3 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine Intermediate 2-Amino-5-bromo-3-chloropyridine 2-Amino-3-chloropyridine->Intermediate NBS 5-Bromo-2,3-dichloropyridine_M2 This compound Intermediate->5-Bromo-2,3-dichloropyridine_M2 1. NaNO2, HCl 2. CuCl

References

A Comparative Kinetic Analysis of Brominated versus Chlorinated Pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds to these essential heterocyclic cores. A critical parameter influencing the efficiency and outcome of these reactions is the nature of the halogen substituent on the pyridine ring. This guide provides a detailed comparison of the kinetic differences between brominated and chlorinated pyridines in common cross-coupling reactions, supported by established chemical principles and available experimental data.

Executive Summary: The Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines generally follows the trend: I > Br > Cl. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond, as compared to the C-Cl bond, facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst. Consequently, bromopyridines typically exhibit faster reaction rates and often proceed to completion under milder conditions than their chlorinated counterparts. While chloropyridines are attractive due to their lower cost and wider availability, their increased inertness necessitates more reactive catalysts, specialized ligands, and often higher reaction temperatures to achieve comparable results to bromopyridines.

Quantitative Data Comparison

Direct side-by-side kinetic studies providing rate constants for the same cross-coupling reaction under identical conditions for both a bromopyridine and a chloropyridine are not abundant in the literature. However, by compiling data from various sources, a clear trend in reactivity emerges. The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, illustrating the generally higher reactivity of bromopyridines.

Reaction TypeHalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
Suzuki-Miyaura 2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O1001885[2]
Buchwald-Hartwig 2-BromopyridinePd₂(dba)₃ / XantphosNaOtBuToluene80192[3]
Buchwald-Hartwig 2-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBuToluene1101688[4]

Note: The data presented is compiled from different literature sources and is intended to be illustrative of general trends. Direct comparison of yields and reaction times should be made with caution as other reaction parameters may vary.

Experimental Protocols

To facilitate further investigation and direct comparison, the following are generalized protocols for conducting and monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction with a bromopyridine versus a chloropyridine.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Internal standard for kinetic analysis (e.g., dodecane or mesitylene)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol % Pd(PPh₃)₄).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and begin vigorous stirring.

  • Kinetic Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe and quench it in a vial containing a small amount of cold ethyl acetate and water.

  • Sample Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.

  • Work-up (at the end of the reaction): After the reaction is complete (as determined by TLC or GC/HPLC analysis), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the key steps in a typical palladium-catalyzed cross-coupling reaction and a workflow for a comparative kinetic study.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R'-M PdII_R_Rprime R-Pd(II)(R')L_n Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 + R-R' Product R-R' (Coupled Product) RedElim->Product Halopyridine R-X (Halopyridine) Halopyridine->OxAdd Organometallic R'-M (Organometallic Reagent) Organometallic->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Kinetic_Workflow cluster_0 Reaction Setup cluster_1 Kinetic Monitoring cluster_2 Analysis cluster_3 Data Interpretation Setup_Br Reaction with Bromopyridine Sampling Time-course Aliquoting and Quenching Setup_Br->Sampling Setup_Cl Reaction with Chloropyridine Setup_Cl->Sampling Analysis GC/HPLC Analysis of Aliquots Sampling->Analysis Data Plot Concentration vs. Time Determine Reaction Rates Analysis->Data

Caption: Workflow for comparative kinetic analysis.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2,3-dichloropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Bromo-2,3-dichloropyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound presents significant health hazards, including acute toxicity if swallowed, skin irritation, and serious eye damage.[1] Adherence to the following procedures will minimize risks and facilitate the safe management of this chemical waste.

Pre-Disposal Safety Precautions

Before handling this compound for disposal, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[2][3][4] If there is a risk of inhalation, especially with powdered forms, a respirator may be necessary.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the chemical is handled.

Quantitative Data Summary

PropertyValue
Molecular FormulaC5H2BrCl2N
Molecular Weight226.88 g/mol [1]
CAS Number97966-00-2[1]

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]

2. Decontamination Procedures:

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing paper, must be placed in the designated hazardous waste container.

  • Spill Cleanup: In the event of a spill, trained personnel wearing appropriate PPE should clean the area immediately. Use absorbent pads to contain and wipe up the spill. The contaminated area should then be thoroughly cleaned with a detergent solution followed by water. All cleanup materials must be disposed of as hazardous waste.

3. Final Disposal:

  • Licensed Waste Vendor: The ultimate disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[2][3][4]

  • Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. Contact your EHS office for guidance and to schedule a collection.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_storage Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Use a Labeled, Leak-Proof Waste Container B->C D Segregate from Other Waste Streams C->D E Collect Chemical Waste and Contaminated Materials D->E F Triple-Rinse Empty Containers E->F G Collect Rinsate as Hazardous Waste F->G H Seal and Store Waste Container in a Designated Area G->H I Contact EHS for Pickup by a Licensed Waste Vendor H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2,3-dichloropyridine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a halogenated pyridine derivative that presents significant health risks. It is classified as a corrosive, acute toxicant, and irritant.[1] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[2]

GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Exposure Limits and Physical Properties

Currently, there are no established specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound. Therefore, it is crucial to handle this compound with stringent safety measures to minimize exposure. As a structural analog, the exposure limits for Pyridine can provide guidance.

ParameterValueSource
OSHA PEL (Pyridine) 5 ppm (15 mg/m³) TWA[2][3][4][5][6]
NIOSH REL (Pyridine) 5 ppm (15 mg/m³) TWA[2][3]
ACGIH TLV (Pyridine) 1 ppm TWA[4][7]
Physical State Off-white solid[8][9]
Melting Point 35-37°C[9]
Boiling Point 55-65°C[9]
Molecular Weight 226.89 g/mol [1][9]

TWA: Time-Weighted Average

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves. Nitrile or Neoprene are recommended for handling related compounds. For extended contact or immersion, laminate film gloves (e.g., Silver Shield/4H®) are advised. Always consult the glove manufacturer's resistance guide.Prevents skin contact, which can cause irritation and potential absorption of the chemical.[10][11][12]
Body Protection A laboratory coat with long sleeves and tight-fitting cuffs, long pants, and closed-toe shoes are required. A chemical-resistant apron is recommended when handling larger quantities.Minimizes the risk of accidental skin exposure.
Respiratory Protection All handling of this compound powder should be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Glove Selection Guide (Breakthrough Times for Pyridine as a Proxy)

Glove MaterialBreakthrough Time (minutes)RatingSource
Butyl Rubber>480Excellent[13][14]
Neoprene>480Excellent[13][14]
Viton>480Excellent[13][14]
Nitrile10Fair[13][14]
Natural Rubber<10Not Recommended[13][14]
PVA<10Not Recommended[13][14]
PVC<10Not Recommended[13][14]

Data from Ansell's Chemical Resistance Guide for Pyridine. It is crucial to consult the specific glove manufacturer's data for the most accurate information.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer Solid Prepare_Work_Area->Weigh_Transfer Proceed to handling Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Experiment complete Segregate_Waste Segregate Halogenated Waste Perform_Experiment->Segregate_Waste Generate waste Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal

Caption: Workflow for safe handling of this compound.

Experimental Protocols:

A. Weighing and Transferring the Solid Compound:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully scoop the desired amount of this compound onto the weigh boat.

  • Transfer the compound to the reaction vessel.

  • If any solid is spilled, follow the spill cleanup procedure immediately.

B. In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill Management and Decontamination

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Spill Cleanup Protocol (for a small, manageable spill):

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in Section 3, including double gloving with nitrile or neoprene gloves.

  • Containment: Gently cover the spill with a dry absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.[15]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[15][16]

  • Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution.[17]

  • Final Cleaning: Follow with a clean water rinse.

  • Disposal: All contaminated materials, including gloves and cleaning cloths, must be disposed of as hazardous waste.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Waste Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container. This includes unused product, reaction byproducts, and contaminated materials from cleanup. Do not mix with non-halogenated waste.[18]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal Method: The recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[19][20][21][22] This process effectively destroys the toxic compounds.[22] The EPA hazardous waste code for wastes from the production of chlorinated aliphatic hydrocarbons may apply (e.g., K-series wastes).[23] Additionally, discarded unused formulations containing tri-, tetra-, or pentachlorophenol or their derivatives are listed under specific waste codes.[23]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dichloropyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.